molecular formula C11H9Cl2N B1602318 2-Chloro-3-chloromethyl-6-methylquinoline CAS No. 948291-18-7

2-Chloro-3-chloromethyl-6-methylquinoline

Cat. No.: B1602318
CAS No.: 948291-18-7
M. Wt: 226.1 g/mol
InChI Key: QTVPGRBERZUJGG-UHFFFAOYSA-N
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Description

2-Chloro-3-chloromethyl-6-methylquinoline is a useful research compound. Its molecular formula is C11H9Cl2N and its molecular weight is 226.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-chloromethyl-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVPGRBERZUJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588982
Record name 2-Chloro-3-(chloromethyl)-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-18-7
Record name 2-Chloro-3-(chloromethyl)-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline from 2-chloro-3-hydroxymethyl-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of 2-chloro-3-hydroxymethyl-6-methylquinoline to 2-chloro-3-chloromethyl-6-methylquinoline via nucleophilic substitution using thionyl chloride (


).[1] This transformation represents a critical junction in the synthesis of quinoline-based pharmacophores, particularly for antibacterial and antitumor agents where the 3-chloromethyl group serves as a versatile electrophilic handle for further functionalization (e.g., amination or alkylation).

The protocol prioritizes process safety and impurity control , specifically addressing the stability of the 2-chloro substituent under acidic chlorination conditions.[1]

Retrosynthetic Analysis & Strategic Context

The target molecule, 2-chloro-3-chloromethyl-6-methylquinoline , is a "linchpin" intermediate.[1] The 2-chloro position allows for subsequent nucleophilic aromatic substitution (


), while the 3-chloromethyl group allows for aliphatic nucleophilic substitution (

).[1]
  • Precursor Origin: The starting alcohol is typically derived from the reduction of 2-chloro-3-formyl-6-methylquinoline , which is synthesized via the Meth-Cohn Vilsmeier-Haack cyclization of p-methylacetanilide [1].[1]

  • Reaction Class: Deoxyhalogenation.[1]

  • Critical Quality Attribute (CQA): The reaction must proceed without hydrolyzing the 2-chloro group or over-chlorinating the 6-methyl benzylic position.

Reaction Scheme

The transformation utilizes thionyl chloride to convert the primary alcohol to an alkyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.

ReactionScheme SM 2-Chloro-3-hydroxymethyl- 6-methylquinoline Inter Chlorosulfite Intermediate SM->Inter Activation Reagent SOCl2 (Thionyl Chloride) Reagent->Inter Prod 2-Chloro-3-chloromethyl- 6-methylquinoline Inter->Prod SN2/SNi Byprod SO2 (g) + HCl (g) Inter->Byprod

Figure 1: Reaction pathway for the deoxychlorination of the quinoline scaffold.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting yield losses.[1] The reaction proceeds through a chlorosulfite ester intermediate.[1]

  • Activation: The hydroxyl oxygen attacks the sulfur of thionyl chloride, displacing a chloride ion and forming an alkyl chlorosulfite (

    
    ).[1]
    
  • Substitution:

    • Without Base:[1] The reaction often follows an

      
       (internal substitution) pathway or a tight ion-pair mechanism where the chloride attacks the carbocation equivalent as 
      
      
      
      leaves.[1]
    • With Base (e.g., Pyridine): The base scavenges HCl, and the free chloride ion attacks via a classic

      
       mechanism.
      

Expert Note: For this specific quinoline substrate, the "benzylic" nature of the C3-position stabilizes the transition state, making the transformation rapid even under mild conditions. The electron-withdrawing 2-chloro group slightly deactivates the ring but does not hinder the aliphatic substitution.[1]

Experimental Protocol

This protocol is designed for a 10.0 g scale validation batch.

Materials & Stoichiometry[1]
ComponentRoleMW ( g/mol )Equiv.[1][2][3]Mass/Vol
Start Material (SM) Substrate207.661.010.0 g
Thionyl Chloride Reagent118.971.55.2 mL
Dichloromethane (DCM) Solvent--100 mL (10V)
NaHCO₃ (sat.[1] aq.) Quench--Excess
Step-by-Step Procedure
  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas scrubber (to trap HCl/SO₂).[1]

  • Solvation: Charge the Start Material (10.0 g) and DCM (80 mL) . Stir at Room Temperature (RT) until a suspension or partial solution is achieved.

  • Cooling: Cool the mixture to 0–5°C using an ice-water bath.

  • Reagent Addition: Charge Thionyl Chloride (5.2 mL) into the addition funnel. Add dropwise over 20 minutes.

    • Observation: Gas evolution (HCl/SO₂) will occur.[1] Ensure scrubber is active.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Optional: If TLC indicates incomplete conversion after 4 hours, heat to mild reflux (40°C) for 1 hour.

  • In-Process Control (IPC): Check TLC (Eluent: 30% EtOAc in Hexanes). SM (

    
    ) should be consumed; Product (
    
    
    
    ) should be dominant.[1]
  • Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated NaHCO₃ (50 mL) .

    • Caution: Vigorous effervescence.[1]

  • Workup: Transfer to a separatory funnel. Separate the organic layer.[1][3][4] Extract the aqueous layer with DCM (2 x 30 mL).[1]

  • Drying & Isolation: Combine organics, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield an off-white to yellow solid.
    
Process Workflow Diagram

Workflow Start Start: 2-Cl-3-HM-6-Me-Quinoline Solvate Suspend in DCM (10V) Cool to 0°C Start->Solvate Add Add SOCl2 (1.5 eq) Dropwise (Exothermic) Solvate->Add React Warm to RT Stir 2-4 Hours Add->React IPC IPC: TLC Check (Disappearance of Polar SM) React->IPC IPC->React Incomplete (Heat to 40°C) Quench Quench: Sat. NaHCO3 (Control Effervescence) IPC->Quench Pass Isolate Phase Separate -> Dry -> Evaporate Quench->Isolate

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommendationImpact of Deviation
Temperature 0°C

RT
High temp (>60°C) may cause degradation of the 2-Cl group or polymerization.[1]
Stoichiometry 1.2 – 1.5 eqExcess

is easily removed, but large excesses complicate the quench.[1]
Moisture Strictly AnhydrousWater consumes

and generates HCl, potentially hydrolyzing the product to the ether or reverting to alcohol.[1]
Common Issues
  • Incomplete Reaction: If SM persists, add 0.1 eq of DMF (Vilsmeier-Haack catalyst) to activate the thionyl chloride.[1]

  • Product Hydrolysis: The 3-chloromethyl group is reactive.[1][5] Avoid prolonged exposure to aqueous base during the quench.[1] Perform the extraction quickly.

  • Sticky Solid: If the product oils out during concentration, triturating with cold hexane or diethyl ether usually induces crystallization.[1]

Safety & Industrial Considerations (EHS)

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Must be handled in a fume hood.[1]

  • Gas Evolution: The reaction generates stoichiometric amounts of

    
     and 
    
    
    
    .[1] Industrial scale-up requires a caustic scrubber (NaOH) connected to the reactor vent.[1]
  • Product Potency: Quinoline derivatives often possess biological activity.[1] Handle the solid product as a potential sensitizer or active pharmaceutical ingredient (API).[1]

References

  • Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1]

  • BenchChem. (2025).[1] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. BenchChem Technical Reports.

  • PubChem. (n.d.).[1] 2-Chloro-3-(chloromethyl)quinoline (CID 2063384).[1] National Center for Biotechnology Information.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-6-ethoxy-3-methylquinoline Safety Data Sheet. Merck KGaA.[1]

  • Tekale, A.S., et al. (2015).[1] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[1][6] International Journal of Chemical Studies, 2(6), 42-45.[1]

Sources

Technical Guide: Meth-Cohn Synthesis of 2-Chloroquinoline-3-Carbaldehyde via Vilsmeier-Haack Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloroquinoline-3-carbaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores including antimalarials, anticancer agents (e.g., camptothecin analogues), and kinase inhibitors. While the Vilsmeier-Haack reaction is traditionally associated with the formylation of electron-rich aromatics, its application here involves a cascade sequence known as the Meth-Cohn Synthesis .

This guide moves beyond basic recipe following. It dissects the reaction's causality—transforming acetanilides into functionalized quinolines—and establishes a self-validating protocol designed for reproducibility and safety.

Mechanistic Deep Dive: The Meth-Cohn Cascade

Unlike standard Vilsmeier formylations where the aromatic ring is attacked directly, this synthesis relies on the reactivity of the acetamide side chain. The reaction proceeds through a "formylation-cyclization" sequence driven by the Vilsmeier reagent (chloromethyleneiminium salt).[1]

The Chemical Pathway[2]
  • Reagent Formation:

    
     reacts with 
    
    
    
    to form the electrophilic Vilsmeier reagent.[1][2][3][4]
  • Imidoyl Chloride Formation: The reagent activates the acetanilide amide oxygen, converting it to an imidoyl chloride.

  • Enamine Formation: Tautomerization or elimination leads to an

    
    -chloroenamine species.
    
  • Diformylation: The electron-rich

    
    -carbon of the enamine is attacked by a second equivalent of Vilsmeier reagent.
    
  • Cyclization: An intramolecular electrophilic aromatic substitution (SEAr) closes the ring.

  • Hydrolysis: The final aqueous quench unmasks the aldehyde and the 2-chloro substituent.

Visualization of the Reaction Mechanism

MethCohnMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0-5°C Substrate Acetanilide Imidoyl Imidoyl Chloride Intermediate Substrate->Imidoyl + Vilsmeier Enamine α-Chloroenamine Imidoyl->Enamine Tautomerization Iminium Vinyl Iminium Species Enamine->Iminium + 2nd Vilsmeier Cyclized Cyclized Iminium Intermediate Iminium->Cyclized Intramolecular SEAr (Thermal Step) Product 2-Chloroquinoline- 3-Carbaldehyde Cyclized->Product Hydrolysis (Ice/Water)

Figure 1: The Meth-Cohn cascade mechanism. Note the requirement for multiple equivalents of Vilsmeier reagent to drive both activation and formylation.

Strategic Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. The Vilsmeier adduct can exhibit thermal instability.[5][6] All operations must be performed in a fume hood with proper PPE.
Materials & Stoichiometry

To ensure complete conversion and cyclization, an excess of reagent is required. The "Gold Standard" ratio derived from Meth-Cohn et al. is:

ComponentRoleEquivalents (Molar)Notes
Acetanilide Substrate1.0Starting material
DMF Reagent/Solvent3.0 - 5.0Excess acts as solvent carrier
Phosphorus Oxychloride (

)
Reagent7.0Large excess drives cyclization
Step-by-Step Procedure
Phase 1: Reagent Formation (The "Cold" Phase)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Charging: Add dry DMF (3.0 equiv) to the flask. Cool to

    
     using an ice/salt bath.
    
  • Addition: Add

    
     (7.0 equiv) dropwise via the addition funnel.
    
    • Control Point: Maintain internal temperature

      
      . The reaction is exothermic. A white/yellow semi-solid Vilsmeier complex will form.
      
Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)
  • Addition: Remove the ice bath. Add the acetanilide (1.0 equiv) in portions or as a solution in minimal DMF.

  • Heating: Slowly ramp the temperature to

    
     .
    
    • Observation: The solid complex will dissolve, and the solution usually turns deep yellow/orange.

    • Reaction Time: Stir at this temperature for 4–16 hours.

    • Self-Validation (TLC): Monitor disappearance of acetanilide (typically 30-50% EtOAc/Hexane). A new, UV-active non-polar spot (the intermediate) may appear, but the final aldehyde forms only after hydrolysis.

Phase 3: Quenching & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume) with vigorous stirring.

    • Safety: This releases HCl gas and heat. Do not rush.

  • Precipitation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium salt.

    • Neutralization: If the product does not precipitate, neutralize carefully with saturated

      
       or 
      
      
      
      to pH 5-6.
  • Filtration: Collect the pale yellow solid by vacuum filtration. Wash with copious water to remove phosphoric acid and DMF residues.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

Process Safety & Optimization

Thermal Hazards

The Vilsmeier reagent (


 adduct) is generally stable at moderate temperatures, but thermal runaway  can occur if the mixture is heated too rapidly before the substrate consumes the reagent.
  • Rule: Never heat the Vilsmeier reagent above

    
     without the substrate present.
    
  • Scale-up Note: On a kilo-scale, verify the heat removal capacity of the reactor during the

    
     addition.
    
Troubleshooting Workflow

OptimizationFlow Start Reaction Complete (TLC Check) CheckTLC Is Starting Material Present? Start->CheckTLC Yes Increase Temp to 95°C or Add 2 eq POCl3 CheckTLC->Yes Yes No Proceed to Quench CheckTLC->No No Yes->CheckTLC Quench Pour onto Ice No->Quench Precipitate Solid Formed? Quench->Precipitate SolidYes Filter & Wash Precipitate->SolidYes Yes SolidNo Check pH Precipitate->SolidNo No Final Recrystallize (EtOAc) SolidYes->Final AdjustPH Neutralize to pH ~5-6 (NaOAc) SolidNo->AdjustPH AdjustPH->SolidYes

Figure 2: Decision tree for reaction monitoring and workup optimization.

Optimization Data (Yield vs. Conditions)

Based on aggregated literature data (Meth-Cohn et al. and subsequent modifications), the following parameters significantly impact yield:

VariableCondition ACondition BCondition C (Optimal)
Temp (

)
6010075 - 85

Equiv
3.012.07.0
Yield (%) ~45% (Incomplete)~70% (Tarry byproducts)80 - 92%

References

  • Meth-Cohn, O.; Narine, B.; Tarnowski, B. (1981).[7][8] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Meth-Cohn, O.; Stanforth, S. P. (1991).[9] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794. Link

  • Ali, M. M.; Tasneem, Ismail, M. M. F. (2001). "Synthesis and Antimicrobial Activity of Some Novel Quinoline Derivatives." Molecules, 6(12), 1001-1010. Link

  • Raj, T.; Bhatia, R. K.; Kapur, A.; Ishar, M. P. S. (2010). "Acetanilide-derived Vilsmeier-Haack Reagents: Efficient Synthesis of 2-Chloro-3-formylquinolines." Tetrahedron Letters, 51(9), 1322-1325. Link

Sources

A Technical Guide to the Biological Activities of Quinoline Derivatives: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in a multitude of natural products, most notably Cinchona alkaloids, and form the structural core of numerous synthetic pharmaceuticals.[3][4] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of quinoline derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, summarize key structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound with the molecular formula C₉H₇N, was first isolated from coal tar in 1834.[2][5] Its unique electronic and structural features allow for diverse chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.[6][7] This versatility has led to the development of numerous quinoline-based drugs with applications across different therapeutic areas, from the historic antimalarial quinine to modern antibacterial agents like moxifloxacin and anticancer drugs such as bosutinib.[3][8] The ability of the quinoline ring system to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, underpins its capacity to bind to a wide range of biological macromolecules.

Synthetic Strategies for Accessing Quinoline Derivatives

The generation of diverse quinoline libraries for biological screening relies on robust and flexible synthetic methodologies. Several classic named reactions, as well as modern catalytic approaches, are employed to construct the quinoline core.

  • Classic Condensation Reactions: Methods like the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses have been foundational in quinoline chemistry for over a century.[2][5][9] These reactions typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry favors MCRs, such as the Povarov reaction, for their efficiency and atom economy.[10][11] These reactions allow for the construction of complex quinoline scaffolds in a single step from three or more starting materials, rapidly generating molecular diversity.[11]

  • Metal-Catalyzed Annulation: Transition-metal-catalyzed reactions, particularly those involving palladium, copper, nickel, and cobalt, have emerged as powerful tools for C-H bond activation and oxidative annulation strategies to build the quinoline ring system under milder conditions.[2][12]

G cluster_synthesis General Synthetic Approach Aniline Aniline Derivative Catalyst Catalyst (e.g., Acid, Metal) Aniline->Catalyst Carbonyl Carbonyl Compound Carbonyl->Catalyst Quinoline Substituted Quinoline Derivative Catalyst->Quinoline Cyclization/ Annulation

Caption: A simplified workflow of common quinoline synthesis strategies.

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives represent a significant class of antiproliferative agents, with several compounds approved for clinical use and many more in development.[13][14] Their anticancer effects are mediated through a variety of mechanisms, often targeting fundamental processes of cancer cell growth and survival.[1][15]

Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[1][16] This mechanism is often coupled with the inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This dual action leads to DNA strand breaks and the induction of apoptosis. Marketed drugs like doxorubicin are analogues that function via this pathway.[1][16]

  • Kinase Inhibition: Many quinoline derivatives are designed to target protein kinases, which are often dysregulated in cancer. They act as ATP-competitive inhibitors in the kinase domain. Key targets include:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[16] Anlotinib is a quinoline-based multi-kinase inhibitor with this activity.[8]

    • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is effective in certain lung and colorectal cancers.

    • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition by quinoline derivatives can induce apoptosis.[16]

    • Src-Abl Tyrosine Kinases: Bosutinib is an approved drug that inhibits these kinases, crucial in chronic myeloid leukemia (CML).[8]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15]

G cluster_pathway Kinase Inhibition by Quinoline Derivatives Quinoline Quinoline Derivative Kinase Protein Kinase (e.g., VEGFR, Pim-1) Quinoline->Kinase Block Inhibition Kinase->Block ATP ATP ATP->Kinase Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Block->Substrate X Apoptosis Apoptosis / Cell Cycle Arrest Block->Apoptosis

Caption: Mechanism of action for quinoline-based kinase inhibitors.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected quinoline derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38G2/M Arrest, ROS Induction[8]
Quinoline-Chalcone Hybrid (39)A549 (Lung)1.91PI3K/Akt/mTOR Inhibition[13]
Quinoline-Chalcone Hybrid (40)K-562 (Leukemia)5.29PI3K/Akt/mTOR Inhibition[13]
2,4-Disubstituted QuinolinePC-3 (Prostate)1.29Pim-1 Kinase Inhibition[16]
Quinoline-3-CarboxamideMCF-7 (Breast)3.35EGFR Inhibition[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard, reliable method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines. The assay measures the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[17]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours under the same conditions. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[18]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Quinoline Derivatives (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent Incubate (4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate Viability & Determine IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activities

The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of new antimicrobial agents.[19] Quinoline derivatives, particularly fluoroquinolones, have been highly successful antibacterial drugs.

Mechanism of Action

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[20]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA, leading to a halt in these processes.

  • Topoisomerase IV: This enzyme is crucial for decatenating (unlinking) daughter chromosomes after DNA replication. Its inhibition prevents bacterial cell division.

This dual-target mechanism contributes to the broad-spectrum activity and bactericidal effect of these compounds.

Quantitative Data Summary: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Fluoro-containing HybridS. aureus6.25[21]
N-methylbenzoindolo[3,2-b]-quinolineE. faecium (VRE)4[19]
Quinoline-based Hybrid (7b)S. aureus2[22]
Quinoline-based Hybrid (7b)M. tuberculosis H37Rv10[22]
2-sulfoether-4-quinoloneS. aureus0.8 µM[19]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

This protocol is a gold standard for quantitatively determining the in vitro activity of a potential antimicrobial agent.[23]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[24][25]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).[23]

  • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[23] The results can be confirmed by reading the optical density (OD) with a plate reader.

G cluster_workflow Broth Microdilution MIC Assay Workflow A 1. Serially Dilute Quinoline Derivative in 96-well plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate (18-24 hours) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC determination.

Antiviral Activities

Quinoline derivatives have demonstrated promising activity against a range of viruses, including Dengue virus, Zika virus, and HIV, by interfering with various stages of the viral life cycle.[4][19][26]

Mechanism of Action

Unlike their well-defined antibacterial targets, the antiviral mechanisms of quinoline derivatives are more varied. Research suggests they can act at different stages:

  • Early-Stage Inhibition: Some compounds have been shown to inhibit the early stages of infection, potentially by interfering with viral entry or uncoating.[27]

  • Replication Inhibition: Derivatives can target viral enzymes essential for replication, such as polymerases or proteases. For example, some trifluoromethyl quinoline derivatives have been shown to reduce Zika virus (ZIKV) RNA production.[4]

  • Impairing Protein Accumulation: Studies on Dengue virus have shown that certain quinoline derivatives can impair the accumulation of the viral envelope glycoprotein.[26][27]

Experimental Protocol: Plaque Reduction Assay

This assay is a functional test used to quantify the infectivity of a virus and measure the efficacy of an antiviral compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The culture is then covered with a semi-solid overlay to prevent the spread of progeny virus through the medium. Each infectious viral particle creates a localized area of cell death or "plaque." The reduction in the number of plaques compared to a no-drug control indicates antiviral activity.[28][29]

Step-by-Step Methodology:

  • Cell Plating: Seed a susceptible host cell line (e.g., Vero cells for Dengue virus) in 6-well or 12-well plates and grow to 95-100% confluency.

  • Compound and Virus Incubation: Prepare serial dilutions of the quinoline derivative. In a separate tube, pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and then adsorb the virus-compound mixture onto the cells for 1-2 hours, allowing the virus to attach and enter.

  • Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) that also contains the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for several days (time is virus-dependent) to allow for plaque formation.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).[28]

G cluster_workflow Plaque Reduction Assay Workflow A 1. Grow Host Cells to Confluency B 2. Infect Cells with Virus + Quinoline Derivative A->B C 3. Apply Semi-Solid Overlay with Compound B->C D 4. Incubate to Allow Plaque Formation C->D E 5. Fix and Stain Cells D->E F 6. Count Plaques and Calculate % Inhibition E->F

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.[20]

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have shown significant potential as anti-inflammatory agents by modulating key inflammatory pathways.[6][30]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often achieved by suppressing the production of pro-inflammatory mediators.[30] Key mechanisms include:

  • Inhibition of Inflammatory Mediators: They can significantly reduce the levels and gene expression of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[30][31]

  • Suppression of Pro-inflammatory Cytokines: Quinoline derivatives can inhibit the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[30][32]

  • Inhibition of NF-κB Pathway: A critical mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[32] By preventing the translocation of NF-κB into the nucleus, these compounds block the transcription of numerous pro-inflammatory genes.[32]

G cluster_pathway Inhibition of NF-κB Pathway by Quinoline Derivatives LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates Block Inhibition IKK->Block NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Quinoline Quinoline Derivative Quinoline->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes transcription

Caption: Quinoline derivatives can inhibit inflammation via the NF-κB pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This is a common and straightforward assay to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide production in stimulated macrophages.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, leading to the production of NO. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[33] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[31]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% NED). Incubate in the dark for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration in each sample. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Perspectives

The quinoline scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have yielded clinically successful drugs for treating cancer, microbial infections, and inflammatory conditions. The synthetic accessibility and the potential for diverse substitutions on the quinoline ring ensure its continued relevance in drug discovery.

Future research should focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: The strategy of creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores is a promising approach to develop multi-target agents, particularly for complex diseases like cancer.[8][13]

  • Overcoming Resistance: In both oncology and microbiology, drug resistance is a major challenge. The development of novel quinoline derivatives that can circumvent known resistance mechanisms is a high-priority research area.

By integrating rational drug design, high-throughput screening, and robust mechanistic studies as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of quinoline derivatives for the benefit of human health.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Mishra, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not available].
  • Singh, H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Sharma, K., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Al-Ostath, A., et al. (2020).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applic
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflamm
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025).
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Bouyahya, A., et al. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • 7 steps for screening antiviral drugs. (2024). DIFF Biotech.
  • Ocana, A., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.).
  • Gough, N. R. (2020).
  • Method for Antiviral Efficacy Testing Against H5N2. (2024).
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). [Source not available].
  • In Vitro Antiviral Testing. (n.d.).
  • Hanson, K. E., & Caliendo, A. M. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology.
  • Al-Ostath, A., et al. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. [Source not available].
  • Singh, R. P., & Kaur, A. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Drug Targets.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.).
  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. (2018).
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv
  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human Lung Carcinoma Cell Lines through Alamar Blue Assay. (2025). Bio-protocol.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline deriv
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source not available].
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). Preprints.org.

Sources

CAS number and molecular formula for 2-Chloro-3-chloromethyl-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-chloromethyl-6-methylquinoline

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-chloromethyl-6-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthetic pathway, and its applications, particularly in the development of novel therapeutic agents. Emphasis is placed on the causality behind synthetic choices and the practical aspects of handling and safety. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a detailed understanding of this versatile chemical building block.

Compound Identification and Physicochemical Properties

2-Chloro-3-chloromethyl-6-methylquinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The introduction of a chloro group at the 2-position and a reactive chloromethyl group at the 3-position makes this molecule a highly valuable precursor for creating diverse chemical libraries through further functionalization.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 2-Chloro-3-(chloromethyl)-6-methylquinoline
CAS Number 948291-18-7[2]
Molecular Formula C₁₁H₉Cl₂N[2]
Molecular Weight 226.10 g/mol [2]

| SMILES Code | CC1=CC=C2N=C(Cl)C(CCl)=CC2=C1[2] |

Table 2: Physicochemical Properties

Property Value
Appearance Expected to be a solid at room temperature, consistent with related quinoline derivatives.[1]
Boiling Point No data available.[2]
Melting Point Data not readily available. The immediate precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, has a reported melting point of 120-125 °C.

| Solubility | Expected to be soluble in common organic solvents like ether, benzene, and ethyl acetate.[3] |

Caption: Molecular Structure of 2-Chloro-3-chloromethyl-6-methylquinoline.

Synthesis and Reactivity

The synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline is a multi-step process that begins with a readily available acetanilide derivative. The pathway leverages classical organic reactions to build the quinoline core and subsequently install the required functional groups.

Synthetic Pathway Overview

The most common route involves three primary transformations:

  • Vilsmeier-Haack Reaction: Construction of the 2-chloro-3-formyl-quinoline core from an acetanilide.

  • Reduction: Conversion of the formyl (aldehyde) group to a hydroxymethyl (alcohol) group.

  • Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.

Synthesis_Workflow start p-Methylacetanilide step1 Step 1: Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate1 2-Chloro-6-methylquinoline-3-carbaldehyde step1->intermediate1 step2 Step 2: Reduction (NaBH₄, Methanol) intermediate1->step2 intermediate2 2-Chloro-3-(hydroxymethyl)-6-methylquinoline step2->intermediate2 step3 Step 3: Chlorination (SOCl₂, Benzene) intermediate2->step3 product 2-Chloro-3-chloromethyl-6-methylquinoline step3->product

Caption: Synthetic workflow for 2-Chloro-3-chloromethyl-6-methylquinoline.

Mechanistic Insights and Rationale
  • Step 1: Vilsmeier-Haack Reaction: This reaction is a powerful method for formylating electron-rich aromatic compounds.[4] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF). The reaction with an acetanilide proceeds through cyclization to form the quinoline ring system, concurrently installing a chloro group at the 2-position and a formyl group at the 3-position, yielding 2-chloro-6-methylquinoline-3-carbaldehyde.[4][5][6]

  • Step 2: Reduction: The aldehyde intermediate is selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyls over other reducible groups, leaving the chloro-substituted aromatic ring intact.[3]

  • Step 3: Chlorination: The final step involves converting the primary alcohol into the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and driving the reaction to completion.[3] This provides a clean conversion to the desired 2-Chloro-3-chloromethyl-6-methylquinoline.

Applications in Research and Drug Development

The primary utility of 2-Chloro-3-chloromethyl-6-methylquinoline lies in its role as a versatile synthetic intermediate. The chloromethyl group at the 3-position is a reactive electrophilic site, making it an excellent handle for introducing a wide variety of functionalities via nucleophilic substitution reactions.[3]

  • Antiviral Agents: This compound has been specifically identified as a reactant in the preparation of irreversible hepatitis C virus (HCV) NS5B polymerase inhibitors.[7] The ability to covalently bind to the target enzyme is a key strategy in developing potent and long-lasting therapeutic effects.

  • Broader Medicinal Chemistry Potential: While specific applications are niche, the broader class of quinoline derivatives exhibits a vast range of pharmacological activities.[8] They are central to the development of drugs for various diseases:

    • Anticancer: Many quinoline derivatives are investigated for their ability to inhibit kinases or induce apoptosis.[1][9]

    • Antimalarial: The quinoline core is famously found in drugs like chloroquine, and research into new derivatives is crucial for combating drug resistance.[1][9]

    • Antibacterial: The fluoroquinolone class of antibiotics is built upon the quinoline scaffold.[1]

The title compound serves as a valuable starting point for synthesizing novel quinoline derivatives to be screened for these and other biological activities.

Experimental Protocol: Synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline

The following protocol is adapted from established literature methods for the chlorination of the corresponding alcohol precursor.[3]

Objective: To synthesize 2-Chloro-3-chloromethyl-6-methylquinoline from 2-chloro-3-(hydroxymethyl)-6-methylquinoline.

Materials:

  • 2-chloro-3-(hydroxymethyl)-6-methylquinoline (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.3 eq)

  • Dry Benzene (anhydrous)

  • 10% Sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 2-chloro-3-(hydroxymethyl)-6-methylquinoline (0.01 mol, 2.07 g) in dry benzene (30 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add thionyl chloride (0.013 mol, 1.54 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure.

  • Dissolve the resulting residue in diethyl ether (or a similar organic solvent).

  • Transfer the solution to a separatory funnel and wash sequentially with a 10% sodium bicarbonate solution (25 mL) and then twice with deionized water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically via recrystallization or column chromatography, to obtain pure 2-Chloro-3-chloromethyl-6-methylquinoline.

Safety and Handling

2-Chloro-3-chloromethyl-6-methylquinoline is classified as a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

Category Information
Signal Word Danger [2]
Pictograms Corrosion, Health Hazard/Harmful
Hazard Statements H302: Harmful if swallowed.[2][10] H314: Causes severe skin burns and eye damage.[2][10] H335: May cause respiratory irritation.[10]

| UN Number | 3261, Hazard Class 8 (Corrosive solid, acidic, organic, n.o.s.)[2] |

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[12]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Immediately call a poison center or doctor.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

References

  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. Retrieved from [Link]

  • Pure Synth. (n.d.). 2-Chloro-6-Methylquinoline-3-Carboxaldehyde 96.0%(GC). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 73568-27-1 | Product Name : 2-Chloro-6-methylquinoline-3-carbaldehyde (BSC). Retrieved from [Link]

  • Wikipedia. (2024, January 12). 2-Chloroquinoline. Retrieved from [Link]

  • US EPA. (2026, February 11). Quinoline, 2-chloro-6-methyl- - Substance Details. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Drabu, S. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(3), M618. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • El-Sayed, M. E. A., & Abdel-Aziz, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1355. Retrieved from [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]

  • Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

A Technical Guide to the Synthetic Routes of Functionalized Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence in drugs treating malaria, cancer, and bacterial infections underscores the critical importance of efficient and versatile synthetic methodologies.[2][3][4] This in-depth technical guide provides a comparative analysis of classical and modern synthetic routes to functionalized quinolines, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for practical application.

The Enduring Legacy of Classical Quinoline Syntheses

For over a century, a collection of named reactions has provided the foundation for quinoline synthesis.[1] While sometimes necessitating harsh reaction conditions, these methods remain widely utilized due to their reliability and the ready availability of starting materials.[1]

The Skraup Synthesis: A Direct Approach to the Quinoline Core

The Skraup synthesis is a foundational method for producing the parent quinoline and its simpler derivatives.[1][5] This reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring system.[1][6]

Mechanism of the Skraup Synthesis:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.[7]

  • Michael Addition: The aromatic amine undergoes a conjugate addition to acrolein.[7]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[7]

  • Oxidation: The 1,2-dihydroquinoline is oxidized by an agent like nitrobenzene to the final aromatic quinoline product.[7]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while stirring. The addition is exothermic and should be controlled.

  • Gently heat the mixture. The reaction will become exothermic and begin to boil.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Allow the mixture to cool and then dilute with water.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline. Unreacted nitrobenzene will distill first.

  • The quinoline can be further purified by redistillation.

Safety Precautions: This reaction is highly exothermic and can be violent. It should be performed with appropriate safety measures, including the use of a fume hood and personal protective equipment. Concentrated sulfuric acid is extremely corrosive.

The Doebner-von Miller Reaction: Expanding the Scope

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[1] This allows for the synthesis of a broader range of substituted quinolines and is often catalyzed by strong acids like hydrochloric acid.[1][8][9] The reaction is a valuable tool for accessing various natural and biologically active quinoline derivatives; however, it can be associated with challenges such as harsh reaction conditions, the use of hazardous reagents, and sometimes low yields due to side product formation.

Mechanism of the Doebner-von Miller Reaction:

The mechanism is believed to involve the initial condensation of the aniline and aldehyde to form a Schiff base.[10] This is followed by a Michael-type addition and subsequent intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final quinoline product.[10]

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis offers a direct pathway to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][11] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[1][11] While effective, this method can present regioselectivity challenges with meta-substituted anilines.[11]

Mechanism of the Combes Synthesis:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to an enamine.[8][11][12]

  • Cyclization: Under strong acidic conditions (e.g., sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.[8][11][12] This cyclization is the rate-determining step.[12]

  • Dehydration and Aromatization: The cyclized intermediate then dehydrates and aromatizes to yield the 2,4-disubstituted quinoline.[8][11][12]

The Friedländer Synthesis: Versatility and Efficiency

Considered one of the most versatile and widely used methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][13] This reaction can be catalyzed by either acids or bases and often proceeds with high yields under relatively mild conditions.[1][13][14]

Mechanism of the Friedländer Synthesis:

The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing reactants.[8][14] This is followed by an intramolecular cyclization and dehydration, where the amino group attacks the newly formed carbonyl, leading to the quinoline ring system.[14]

Experimental Protocol: Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol/Water (1:1 mixture)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[2]

  • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with ethyl acetate (3 x 20 mL).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • The crude product can be purified by column chromatography.

A Comparative Overview of Classical Quinoline Syntheses

Synthesis Starting Materials Key Reagents Products Advantages Limitations
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Unsubstituted or simple quinolinesDirect, uses simple starting materialsHarsh conditions, exothermic, potential for violent reaction
Doebner-von Miller Aniline, α,β-Unsaturated aldehyde/ketoneStrong acid (e.g., HCl)Substituted quinolinesWider range of products than SkraupHarsh conditions, potential for low yields and side products
Combes Aniline, β-DiketoneStrong acid (e.g., H₂SO₄)2,4-Disubstituted quinolinesGood for specific substitution patternsRegioselectivity issues with substituted anilines[11]
Friedländer 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonylAcid or base catalystHighly substituted quinolinesVersatile, mild conditions, high yields[1][13]Requires pre-functionalized starting materials

Modern Synthetic Approaches: Expanding the Chemical Space

In recent decades, significant progress has been made in developing more efficient, milder, and functional group-tolerant methods for quinoline synthesis.[1] These modern approaches often utilize transition-metal catalysts or metal-free conditions, providing access to a broader diversity of functionalized quinolines.[1][15]

Transition-Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, and rhodium have been extensively employed to catalyze the synthesis of quinolines through various mechanisms, including C-H activation and cross-coupling reactions.[1] These methods often demonstrate high efficiency and regioselectivity, enabling the construction of complex quinoline derivatives.[1] For instance, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized quinolines from substituted enamino esters and ortho-halogen aromatic carbonyl derivatives.[16]

Metal-Free and Greener Approaches

In line with the principles of green chemistry, there is a growing interest in developing metal-free and environmentally benign synthetic routes.[15] These methods often employ microwave irradiation or ultrasound assistance to accelerate reactions and improve yields, sometimes using water as a solvent.[15][16] For example, a metal-free, one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohol or 2-aminobenzophenone and alcohols has been developed using potassium hydroxide as a base.[16]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Materials:

  • 2-Aminoaryl ketone

  • Carbonyl compound

  • Silica nanoparticles (catalyst)

  • Appropriate organic solvent for extraction

Procedure:

  • A mixture of the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and silica nanoparticles as a catalyst is subjected to microwave irradiation at 100 °C for a specified time.[1]

  • After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.[1]

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[1]

Visualizing the Synthetic Pathways

Diagram 1: General Classification of Quinoline Synthetic Routes

G quinolines Functionalized Quinolines classical Classical Syntheses quinolines->classical modern Modern Syntheses quinolines->modern skraup Skraup classical->skraup doebner Doebner-von Miller classical->doebner combes Combes classical->combes friedlander Friedländer classical->friedlander transition_metal Transition-Metal Catalyzed modern->transition_metal metal_free Metal-Free / Green modern->metal_free

Caption: A classification of synthetic approaches to functionalized quinolines.

Diagram 2: Simplified Workflow for Friedländer Synthesis

G start Start: 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Compound react Reaction with Catalyst (Acid or Base) start->react workup Work-up: Quenching, Extraction, Drying react->workup purify Purification: Column Chromatography workup->purify end End: Pure Functionalized Quinoline purify->end

Caption: A generalized experimental workflow for the Friedländer synthesis.

Conclusion

The synthesis of functionalized quinolines remains a vibrant and essential area of research in organic and medicinal chemistry. While classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses continue to be valuable tools, modern approaches are expanding the possibilities for creating novel and complex quinoline derivatives with enhanced pharmacological profiles. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. A thorough understanding of the mechanisms and practical considerations of these diverse methods is crucial for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of the quinoline scaffold.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). In IIP Series.
  • A Comparative Guide to the Synthesis of Functionalized Quinolines. (2025). BenchChem.
  • Combes quinoline synthesis. (2021, August 26). Organic Chemistry [Video]. YouTube. [Link]

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). BenchChem.
  • Friedländer Synthesis. (2025). J&K Scientific LLC.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). Frontiers.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). PMC.
  • Preparation and Properties of Quinoline. (n.d.).
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • synthesis of quinoline derivatives and its applic
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • The Friedländer Synthesis of Quinolines. (2005, July 15). Semantic Scholar.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Covenant University Repository.
  • Combes Quinoline Synthesis Mechanism. (2021, August 26). Organic Chemistry [Video]. YouTube.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025, August 6).
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017, November 19). Brieflands.
  • Doebner-Miller reaction and applic
  • Application of Quinoline Ring in Structural Modification of Natural Products. (2023, September 6). MDPI.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

Sources

Methodological & Application

From Latent Reactivity to Controlled Transformation: A Guide to the Reduction of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Synthetic Potential of the Methyl Group

In the landscape of organic synthesis, the chloromethyl group (-CH₂Cl) serves as a versatile synthetic handle, readily introduced onto aromatic and aliphatic scaffolds.[1][2] Its inherent reactivity, however, often necessitates its removal or conversion to the less reactive methyl group (-CH₃) to achieve the desired final molecular architecture. This reductive transformation, or hydrodechlorination, is a critical step in numerous synthetic pathways within pharmaceutical and materials science research. The choice of reductive strategy is paramount, dictated by the substrate's electronic and steric properties, the presence of other functional groups, and the desired scale of the reaction.

This comprehensive guide provides an in-depth analysis of the primary methodologies for the reduction of the chloromethyl group. We will delve into the mechanistic underpinnings of each technique, providing detailed, field-proven protocols and critical insights into experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to implement these transformations with precision, safety, and efficiency.

Comparative Overview of Reductive Strategies

The selection of an appropriate reduction method is a critical decision in the synthetic workflow. Several factors must be considered, including chemoselectivity, reaction conditions, and scalability. Below is a comparative summary of the most prevalent methods for the reduction of the chloromethyl group.

Method Typical Reagents & Conditions Advantages Disadvantages Functional Group Tolerance
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney Ni; RT to moderate temp. & pressureHigh efficiency, clean byproducts (HCl), scalable.[3]Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[4]Moderate; may reduce alkenes, alkynes, nitro groups, and other benzyl groups.[3]
Catalytic Transfer Hydrogenation Isopropanol, Formic acid, Ammonium formate; Pd/C, Ru complexes; Moderate to high temp.Avoids the use of high-pressure H₂ gas, generally good functional group tolerance.[5][6]May require higher temperatures and longer reaction times than catalytic hydrogenation.Good; often tolerates alkenes, alkynes, and carbonyls.[5]
Dissolving Metal Reduction Na or Li in liquid NH₃; Low temp. (-78 to -33 °C)Powerful reducing system, effective for sterically hindered substrates.Requires cryogenic conditions and careful handling of alkali metals and liquid ammonia.[7]Can reduce aromatic rings (Birch reduction) and other functional groups.
Radical Dehalogenation Tributyltin hydride (Bu₃SnH), AIBN (initiator); Moderate temp.Mild reaction conditions, excellent functional group tolerance.[8]Stoichiometric use of toxic organotin reagents, purification can be challenging.[8]Excellent; tolerates a wide range of functional groups.
Hydride Reduction Lithium aluminum hydride (LiAlH₄); Anhydrous ether or THF; 0 °C to RTReadily available and powerful reducing agent.Highly reactive with protic functional groups (water, alcohols, etc.), pyrophoric.[1]Poor; reacts with most polar functional groups.

Catalytic Hydrogenation: The Workhorse of Reductive Dechlorination

Catalytic hydrogenation is a widely employed and highly efficient method for the hydrodechlorination of chloromethyl groups.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Mechanism of Action

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the chloromethyl-containing substrate onto the surface of the metal catalyst. On the catalyst surface, the H-H bond of molecular hydrogen is cleaved, and the individual hydrogen atoms are added across the carbon-chlorine bond of the substrate. This process, known as hydrogenolysis, results in the formation of the desired methyl group and hydrogen chloride as a byproduct.

G cluster_0 Catalytic Hydrogenation Workflow Setup Dissolve substrate in solvent, add Pd/C catalyst Reaction Pressurize with H₂ gas, stir at specified temp. Setup->Reaction Introduce H₂ Workup Filter through Celite®, wash with solvent Reaction->Workup Filter catalyst Purification Concentrate filtrate, purify by chromatography or distillation Workup->Purification Remove solvent

Caption: Workflow for Catalytic Hydrogenation.

Detailed Experimental Protocol: Reduction of Benzyl Chloride

Materials:

  • Benzyl chloride (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethyl Acetate (solvent)

  • Sodium bicarbonate (for neutralization)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inerting)

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add the 10% Pd/C catalyst to the vessel under a stream of nitrogen or argon to prevent exposure to air, as dry Pd/C can be pyrophoric.[4]

  • Substrate Addition: Dissolve benzyl chloride in the chosen solvent (e.g., methanol or ethyl acetate) and add the solution to the reaction vessel. A typical concentration is 0.1-0.5 M.

  • Inerting the System: Seal the reactor and purge the system several times with nitrogen or argon to remove all oxygen, followed by several purges with hydrogen gas. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[4]

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). Begin stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas.

  • Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. For confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in the presence of air.[4] The filter cake should be kept wet with solvent and disposed of appropriately.

  • Neutralization and Extraction: The filtrate, which contains dissolved HCl, should be neutralized. This can be achieved by washing with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography if necessary.

Expected Yield: For simple substrates like benzyl chloride, yields are typically high, often exceeding 95%.[3]

Safety Considerations for Catalytic Hydrogenation
  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air over a wide range of concentrations (4-75%).[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Palladium on carbon, especially when dry and saturated with hydrogen, can be pyrophoric.[4] Handle the catalyst under an inert atmosphere and never allow it to dry completely in the air.

  • Pressure Equipment: Use only pressure-rated equipment and ensure it is regularly inspected and maintained. Always follow the manufacturer's instructions for operating the hydrogenation apparatus.

Catalytic Transfer Hydrogenation: A Benchtop-Friendly Alternative

Catalytic transfer hydrogenation offers a convenient and safer alternative to traditional catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas.[5][6] In this method, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a catalyst.

Mechanism of Action

The mechanism of catalytic transfer hydrogenation involves the coordination of the hydrogen donor to the metal catalyst (e.g., a ruthenium or palladium complex). The donor then undergoes a β-hydride elimination to form a metal-hydride species. This hydride is subsequently transferred to the chloromethyl substrate, leading to the reduced product and the oxidized donor (e.g., acetone from isopropanol).

G cluster_0 Catalytic Transfer Hydrogenation Workflow Setup Combine substrate, catalyst, and hydrogen donor in a flask Reaction Stir at elevated temperature under inert atmosphere Setup->Reaction Heat to reflux Workup Filter to remove catalyst, wash with solvent Reaction->Workup Cool and filter Purification Concentrate filtrate, purify as needed Workup->Purification Remove solvent

Caption: Workflow for Catalytic Transfer Hydrogenation.

Detailed Experimental Protocol: Reduction of a Substituted Benzyl Chloride using Isopropanol

Materials:

  • Substituted benzyl chloride (1.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.5-2.5 mol%)

  • Isopropanol (solvent and hydrogen donor)

  • Base (e.g., KOH or CsOAc, optional, but can accelerate the reaction)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted benzyl chloride, the ruthenium catalyst, and isopropanol.

  • Inert Atmosphere: Flush the flask with nitrogen or argon to create an inert atmosphere.

  • Base Addition (Optional): If a base is used, add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, filter the mixture to remove it. If a homogeneous catalyst was used, proceed to the next step.

  • Purification: Remove the isopropanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Expected Yield: Yields for this method are generally good to excellent, often in the range of 80-99%, depending on the substrate and catalyst system.[5][6]

Safety Considerations for Catalytic Transfer Hydrogenation
  • Flammable Solvents: Isopropanol is a flammable solvent. All heating should be done using a heating mantle or oil bath in a well-ventilated fume hood.

  • Catalyst Handling: While generally less pyrophoric than dry Pd/C, handle metal catalysts with care.

Dissolving Metal Reduction: A Powerful but Demanding Technique

Dissolving metal reductions, most famously the Birch reduction, utilize an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to create a potent reducing medium.[7] This method is effective for the reduction of a variety of functional groups, including the chloromethyl group.

Mechanism of Action

When an alkali metal is dissolved in liquid ammonia, it liberates electrons, which become solvated by the ammonia molecules, forming a characteristic deep blue solution. These solvated electrons are powerful one-electron reducing agents. The reduction of a chloromethyl group proceeds via a single-electron transfer (SET) from a solvated electron to the C-Cl bond, leading to the formation of a radical anion. This intermediate then expels a chloride ion to form a benzyl radical, which is subsequently reduced by another solvated electron to a benzyl anion. Finally, protonation by a proton source (often an alcohol added to the reaction mixture) furnishes the methyl group.

Detailed Experimental Protocol: Reduction of Benzyl Chloride with Sodium in Liquid Ammonia

Materials:

  • Benzyl chloride (1.0 equiv)

  • Sodium metal (2.2-2.5 equiv)

  • Liquid ammonia

  • Anhydrous ethanol or tert-butanol (proton source)

  • Anhydrous diethyl ether or THF (co-solvent)

  • Dry ice/acetone or a cryocooler for cooling

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent the reaction of sodium with water.

  • Condensing Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense ammonia gas into the flask to the desired volume.

  • Substrate Addition: Dissolve the benzyl chloride and the alcohol proton source in the anhydrous co-solvent and add this solution to the liquid ammonia.

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the stirred reaction mixture. The appearance of a persistent deep blue color indicates the presence of excess solvated electrons and signals the completion of the reaction.[7]

  • Quenching: Once the reaction is complete, quench the excess sodium by the careful addition of a proton source like ammonium chloride or by allowing the ammonia to evaporate.

  • Work-up: After the ammonia has evaporated, add water and an organic solvent (e.g., diethyl ether) to the residue. Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Expected Yield: Yields can be variable but are often good for substrates that can withstand the strongly reducing conditions.

Safety Considerations for Dissolving Metal Reductions
  • Cryogenic Conditions: Liquid ammonia is a cryogenic liquid and requires appropriate personal protective equipment (cryogenic gloves, face shield). The reaction must be performed in a well-ventilated fume hood.

  • Reactive Metals: Sodium metal is highly reactive and pyrophoric. It reacts violently with water. Handle with care under an inert atmosphere or mineral oil.

  • Pressure Build-up: The evaporation of ammonia can cause pressure build-up if the system is not properly vented.

Radical Dehalogenation: A Mild and Selective Approach

Radical dehalogenation using tributyltin hydride (Bu₃SnH) is a very mild and highly chemoselective method for the reduction of chloromethyl groups.[8] The reaction proceeds via a radical chain mechanism and is initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Mechanism of Action

The reaction is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•). This radical abstracts the chlorine atom from the chloromethyl group to form a benzyl radical and tributyltin chloride. The benzyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the desired methyl-containing product and regenerate the tributyltin radical, thus propagating the chain.

G cluster_0 Radical Dehalogenation Workflow Setup Dissolve substrate, Bu₃SnH, and AIBN in solvent Reaction Stir at elevated temperature under inert atmosphere Setup->Reaction Heat with initiator Workup Remove solvent under reduced pressure Reaction->Workup Cool and concentrate Purification Purify by column chromatography (may require special techniques) Workup->Purification Remove tin byproducts

Caption: Workflow for Radical Dehalogenation.

Detailed Experimental Protocol: Reduction of a Chloromethyl Compound with Tributyltin Hydride

Materials:

  • Chloromethyl compound (1.0 equiv)

  • Tributyltin hydride (1.1-1.2 equiv)

  • AIBN (0.1-0.2 equiv)

  • Anhydrous toluene or benzene (solvent)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chloromethyl compound, tributyltin hydride, AIBN, and the solvent.

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The primary challenge with this method is the removal of the organotin byproducts. Purification is typically achieved by flash column chromatography on silica gel. Pre-treating the silica gel with a small amount of triethylamine can sometimes aid in the separation. Alternatively, washing the crude product with an aqueous solution of potassium fluoride can precipitate the tin byproducts as insoluble tributyltin fluoride.

Expected Yield: This method generally provides good to excellent yields, often in the range of 85-95%.[8][9]

Safety Considerations for Radical Dehalogenation
  • Toxicity of Organotin Compounds: Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • AIBN: AIBN is a flammable solid and can decompose vigorously upon heating. Store it at reduced temperatures.

Conclusion: Navigating the Path to a Methyl Group

The reduction of a chloromethyl group to a methyl group is a fundamental transformation in organic synthesis. The choice of methodology is a strategic decision that hinges on the specific chemical context of the substrate and the overall synthetic plan. Catalytic hydrogenation and transfer hydrogenation offer efficient and scalable solutions, with the latter providing the convenience of avoiding high-pressure gas. Dissolving metal reductions provide a powerful, albeit technically demanding, option for challenging substrates. For molecules adorned with sensitive functional groups, the mild and selective nature of radical dehalogenation with tributyltin hydride is often the method of choice. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively execute this critical synthetic transformation.

References

  • Oshima, K., & Utimoto, K. (1987). Triethylborane-induced radical reaction of tin hydrides. Journal of the American Chemical Society, 109(23), 7193-7194.
  • Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox C
  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Preparation, Properties and Reactions of Organotin Hydrides. (n.d.). UCL Discovery.
  • Synthesis of tributyltin hydride. (n.d.). PrepChem.com.
  • Functional group tolerant hydrogen borrowing C-alkyl
  • Catalytic Hydrodechlorination of Benzyl Chloride Promoted by Rh–N-heterocyclic Carbene Catalysts. (2025).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Tributyltin hydride (Tributylstannane), Tin hydrides. (n.d.). Organic Chemistry Portal.
  • Catalytic Transfer Hydrogenation of Arenes and Heteroarenes. (2020). PMC - NIH.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). PMC.
  • Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). MDPI.
  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). PMC.
  • Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f. (n.d.).
  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom
  • Transition-metal-mediated benzylation of C60 with benzyl chlorides. (n.d.). RSC Publishing.
  • Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. (n.d.). PubMed.
  • Reduction of substituted nitro compounds with tri-n-butyltin hydride. (n.d.). RSC Publishing.
  • Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal.
  • Reaction of Benzyl Chloride with Ammonium Sulfide under Liquid-Liquid Phase Transfer C
  • Transfer hydrogenation reaction yields of some aliphatic ketones using... (n.d.).
  • Synthesis of benzamide from benzyl chloride. (n.d.). Slideshare.

Sources

Advanced Development of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Validated Protocols

Abstract

This application note provides a comprehensive framework for the design, synthesis, and biological evaluation of quinoline-based small molecules as anticancer agents. Leveraging the quinoline scaffold's status as a "privileged structure," this guide integrates rational Structure-Activity Relationship (SAR) strategies with optimized synthetic protocols and robust bioassay methodologies. We focus on two primary mechanisms: kinase inhibition (targeting EGFR/VEGFR) and DNA intercalation/Topoisomerase inhibition.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system (benzo[b]pyridine) represents a cornerstone in medicinal chemistry due to its electronic versatility and ability to engage in


-

stacking, hydrogen bonding, and metal chelation. Its significance is validated by FDA-approved oncology drugs such as Bosutinib (Src/Abl inhibitor), Lenvatinib (VEGFR inhibitor), and Cabozantinib (c-Met/VEGFR2 inhibitor), as well as the classic camptothecin derivatives (Irinotecan , Topotecan ).

For the drug developer, the quinoline core offers a modifiable template where specific positions dictate the mechanism of action (MOA).

Key Therapeutic Modalities
ModalityTargetStructural CharacteristicExample Drug
Kinase Inhibition EGFR, VEGFR, c-Met4-anilino-3-cyanoquinolinesBosutinib, Neratinib
DNA Damage Topoisomerase I/IIPlanar, fused ring systemsCamptothecin
Tubulin Binding Microtubules2-styrylquinolines(Investigational)
Strategic Design & SAR Profiling

Rational design requires mapping functional groups to specific binding pockets. The following diagram illustrates the consensus SAR for kinase-inhibiting quinolines.

Figure 1: Consensus SAR Map for Quinoline Kinase Inhibitors

Caption: Strategic substitution zones on the quinoline core for maximizing kinase affinity and pharmacokinetic properties.

SAR_Map Quinoline Quinoline Core (Benzo[b]pyridine) Pos4 Position 4 (C4) Critical for ATP Hinge Binding (e.g., Anilino group) Quinoline->Pos4 H-bond Donor/Acceptor Pos3 Position 3 (C3) Solubility & Electronics (e.g., -CN, -CONH2) Quinoline->Pos3 Electronic Tuning Pos6_7 Positions 6 & 7 Solvent Exposed Region Solubilizing groups (e.g., Morpholine, Alkoxy) Quinoline->Pos6_7 Pharmacokinetics Pos2 Position 2 (C2) Steric Tolerance (e.g., Aryl/Heteroaryl extension) Quinoline->Pos2 Selectivity

Chemical Synthesis Protocols

While classical methods like Skraup and Doebner-von Miller exist, modern drug discovery demands milder conditions and higher regioselectivity. We present two optimized protocols.

Protocol A: Optimized Friedländer Annulation

Best for: Constructing 2,3-disubstituted quinolines (e.g., for tubulin inhibitors).

Principle: Condensation of 2-aminobenzaldehyde with an active methylene compound (ketone/aldehyde) followed by cyclodehydration.

Materials:

  • 2-Aminobenzaldehyde derivative (1.0 equiv)

  • Active methylene ketone (e.g., acetophenone) (1.2 equiv)

  • Catalyst: Sulfamic acid (10 mol%) or KOH (ethanol)

  • Solvent: Ethanol (Green) or Toluene (Classical)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 2-aminobenzaldehyde (5 mmol) and the ketone (6 mmol) in Ethanol (20 mL).

  • Catalyze: Add Sulfamic acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

    • Validation: Yields typically >85%.[1] Purity >95% by HPLC.

Protocol B: Nucleophilic Substitution for 4-Anilinoquinolines

Best for: Synthesizing EGFR/VEGFR kinase inhibitors (Bosutinib analogs).

Step-by-Step Workflow:

  • Activation: Start with 4,7-dichloroquinoline.

  • Substitution: Dissolve 4,7-dichloroquinoline (1.0 equiv) and the substituted aniline (1.1 equiv) in 2-ethoxyethanol or isopropanol.

  • Reaction: Reflux at 85–100°C for 4–12 hours. The reaction is driven by the nucleophilicity of the aniline amine attacking the electron-deficient C4 position.

  • Isolation: Cool the mixture. The hydrochloride salt of the product usually precipitates.

  • Basification: Filter the solid, suspend in water, and neutralize with saturated NaHCO₃ to obtain the free base.

  • Purification: Column chromatography (DCM/MeOH) if the precipitate is impure.

Biological Evaluation: In Vitro Protocols

To validate the anticancer potential, a tiered screening approach is required: Cytotoxicity (Phenotypic)


 Kinase Inhibition (Target-based).
Protocol C: SRB Cytotoxicity Assay (Standardized)

Why SRB over MTT? The Sulforhodamine B (SRB) assay measures protein content and is less sensitive to metabolic interference (e.g., mitochondrial fluctuations) than MTT, providing more stable IC50 data for quinolines.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Procedure:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add quinoline test compounds (0.1 – 100

    
    M) and incubate for 48h. Include Doxorubicin as a positive control.
    
  • Fixation: Add cold 10% TCA (100

    
    L/well) and incubate at 4°C for 1h. Wash 5x with water and air dry.
    
  • Staining: Add 100

    
    L SRB solution for 15 min. Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
    
  • Quantification: Solubilize bound stain with 10 mM Tris base. Read Absorbance at 510 nm.

  • Analysis: Calculate % Growth Inhibition =

    
    .
    
Protocol D: Mechanistic Validation (EGFR Kinase Assay)

For 4-anilinoquinolines, confirming EGFR inhibition is critical.

Visual: EGFR Signaling Pathway & Quinoline Intervention Caption: Mechanism of Action: Quinoline derivatives (red) competitively bind the ATP-pocket of EGFR, blocking downstream proliferation signals.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Quinoline Quinoline Inhibitor (ATP-Competitive) Quinoline->EGFR BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Cell Proliferation & Survival ERK->Nucleus Translocation

Assay Workflow (ADP-Glo Method):

  • Reaction Mix: Combine recombinant EGFR kinase (5 ng), Poly(Glu,Tyr) substrate, and ATP (10

    
    M) in kinase buffer.
    
  • Inhibition: Add test compound. Incubate at RT for 60 min.

  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP (product) to ATP, which drives a luciferase reaction.

  • Read: Measure Luminescence. Lower signal = Higher Inhibition.

Data Interpretation & Validation Standards

To ensure scientific integrity (E-E-A-T), data must be normalized and validated.

  • IC50 Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism.

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 10 indicates a promising therapeutic window.

  • Lipinski's Rule of 5 Compliance: Ensure MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10 for oral bioavailability.

References
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][3] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Afzal, O., et al. (2015).[4] A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry, 97, 871-910.[4] Link

  • FDA Drug Approvals. (2012). Bosutinib (BOSULIF) Prescribing Information. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link

  • Jain, S., et al. (2019).[5] Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.[4] Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: Accelerating Quinoline Synthesis for Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Prominent examples include the antimalarial drug chloroquine and the anticancer agent topotecan, highlighting the scaffold's significance in developing impactful medicines.[1]

Traditionally, the synthesis of quinoline derivatives has relied on classical named reactions that often require harsh conditions, prolonged reaction times, and result in modest yields.[4][5] In the fast-paced environment of drug discovery, such methods can create significant bottlenecks in generating diverse compound libraries for screening and lead optimization.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing this field by offering a greener, more efficient alternative.[6][7][8] By directly and rapidly heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to mere minutes, often leading to higher yields, improved product purity, and enhanced selectivity.[8][9] This guide provides detailed protocols for key microwave-assisted quinoline syntheses, explains the fundamental principles of the technology, and offers practical insights for its successful implementation in the laboratory.

The Engine of Acceleration: Understanding Microwave-Assisted Chemistry

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating delivers energy directly to the molecules within the sample.[9][10] This volumetric and instantaneous heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, continuously attempt to align themselves with the oscillating electric field of the microwave radiation.[10][11][12] This rapid molecular rotation and resulting friction generate heat efficiently and uniformly throughout the sample.[10][11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this ionic flow results in collisions, dissipating energy as heat.[11][12][13]

This direct energy transfer allows for rapid temperature elevation and the ability to "superheat" solvents in sealed vessels far beyond their atmospheric boiling points, creating high-pressure conditions that can dramatically accelerate reaction rates.[10][14] The result is a powerful tool for clean and efficient synthesis.[9][13]

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted reaction is straightforward and designed for safety and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents 1. Combine Reagents (Reactants, Solvent, Catalyst) in Microwave Vial stirbar 2. Add Magnetic Stir Bar reagents->stirbar seal 3. Securely Cap the Vial stirbar->seal place 4. Place Vial in Microwave Reactor Cavity seal->place program 5. Program Parameters (Temp, Time, Power) place->program irradiate 6. Start Irradiation (Monitor Temp & Pressure) program->irradiate cool 7. Cool Vial to Room Temperature irradiate->cool isolate 8. Isolate Crude Product (Precipitation, Extraction) cool->isolate purify 9. Purify & Characterize (Chromatography, Spectroscopy) isolate->purify

Caption: General experimental workflow for microwave-assisted synthesis.

Core Protocols for Microwave-Assisted Quinoline Synthesis

Microwave irradiation has been successfully applied to numerous classical named reactions for quinoline synthesis. Below are detailed protocols for three of the most robust and widely used methods.

Protocol 1: Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a straightforward and atom-economical method involving the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15] Microwave assistance makes this reaction exceptionally fast and efficient.

Reaction Scheme: 2-Aminoaryl Ketone + Cyclic Ketone → Fused Quinoline Derivative

Expert Insights: This protocol utilizes glacial acetic acid as both a solvent and an acid catalyst, which is a green and effective choice.[16] The use of a sealed microwave vial is critical to safely reach 160 °C, a temperature well above the boiling point of acetic acid, which is necessary to achieve the reaction in minutes.[14][16]

Step-by-Step Methodology:

  • Place a 2-aminoaryl ketone (1.0 mmol) and a cyclic ketone (1.2 mmol) into a 10 mL microwave process vial equipped with a magnetic stir bar.[1]

  • Add glacial acetic acid (5 mL) to the vial.[1]

  • Securely seal the vial with a cap designed for high-pressure microwave reactions.

  • Place the vial into the cavity of a dedicated microwave reactor.

  • Set the reaction parameters: irradiate at a constant temperature of 160 °C for 5 minutes, with variable power and magnetic stirring.[1][16]

  • After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it in a fume hood.[14]

  • Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL).

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Protocol 2: Microwave-Assisted Doebner-von Miller Reaction

This reaction provides a versatile route to quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ from glycerol in the presence of an acid catalyst and an oxidizing agent.[1] Microwave irradiation effectively drives this complex multi-step reaction.

Reaction Scheme: Aniline + Glycerol --(H+, Oxidant)→ Substituted Quinoline

Expert Insights: The classical Doebner-von Miller reaction is notoriously harsh. Microwave heating provides precise temperature control and rapid energy input, allowing the reaction to proceed under more controlled conditions while drastically reducing the time required.[9] Safety is paramount here; this reaction should only be performed in a dedicated microwave reactor due to the use of strong acids and oxidizing agents at high temperatures.[17]

Step-by-Step Methodology:

  • In a microwave process vial with a magnetic stir bar, carefully combine an aniline (4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[1]

  • Seal the vial and place it in the microwave reactor.

  • Program the instrument to heat the mixture to a specified temperature (e.g., 140-160 °C) for a duration of 10-20 minutes with active stirring.

  • After the reaction, ensure the vial has cooled completely to a safe temperature before opening.

  • Carefully pour the cooled reaction mixture into a beaker containing a slurry of ice and water.

  • Basify the mixture to a pH of 9-10 by the slow addition of a concentrated base solution (e.g., NaOH or NH4OH).

  • Collect the precipitated product by filtration, wash with water until the filtrate is neutral, and dry.[1]

  • Purify the crude product by recrystallization.

Protocol 3: Microwave-Assisted Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5] The use of a solid acid catalyst under microwave irradiation offers a green and highly efficient approach, simplifying product work-up.[1][5]

Reaction Scheme: Aniline + β-Diketone --(Solid Acid Catalyst)→ Substituted Quinoline

Expert Insights: Employing a reusable solid acid catalyst like montmorillonite K-10 aligns with green chemistry principles.[1][18] The catalyst can often be recovered by simple filtration after the reaction. This protocol can also be adapted to solvent-free conditions, where the reactants are adsorbed onto the solid support, further enhancing its environmental credentials.[5][18]

Step-by-Step Methodology:

  • In a microwave vial, mix an aniline (1.0 mmol), a β-diketone (1.1 mmol), and a catalytic amount of a solid acid catalyst (e.g., montmorillonite K-10, ~100 mg).[1]

  • If performing under solvent-free conditions, thoroughly mix the components to ensure homogeneity.[5] Alternatively, a minimal amount of a high-boiling polar solvent like DMF or ethanol can be used.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes with stirring.[1]

  • After cooling the vial to room temperature, add a suitable organic solvent (e.g., ethyl acetate or CH2Cl2) to dissolve the product.[5]

  • Filter the mixture to remove the solid acid catalyst.

  • Wash the organic phase with a saturated brine solution, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to isolate the crude product.[5]

  • Purify the product by flash chromatography on silica gel.[5]

Comparative Data of Microwave-Assisted Protocols

The primary advantages of MAOS are clearly demonstrated when comparing reaction parameters against conventional methods.

Reaction NameTypical ReactantsCatalyst / SolventMicrowave TimeMicrowave Temp.Typical Yields
Friedländer Annulation 2-Aminobenzophenone, CyclohexanoneGlacial Acetic Acid5 min[1][16]160 °C[1][16]Excellent[16]
Doebner-von Miller Aniline, GlycerolH₂SO₄, As₂O₅10-20 min140-160 °CGood
Combes Synthesis Aniline, AcetylacetoneMontmorillonite K-105-15 min[1]120-150 °CHigh[5]

Safety: A Critical Consideration

While MAOS is a powerful tool, it requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[17][19][20] Laboratory-grade reactors are designed with pressure and temperature sensors, safety interlocks, and corrosion-resistant cavities to handle chemical reactions safely.[14][20]

  • Pressure Management: When heating solvents above their boiling points in sealed vessels, significant pressure builds up. Always use vials and caps specifically designed for this purpose and never exceed the manufacturer's recommended volume or pressure limits.[14][21]

  • Avoid Superheating: Ensure adequate stirring to prevent localized superheating, especially in viscous mixtures.[17][21]

  • Chemical Hazards: Be aware of potentially explosive functional groups (e.g., azides, nitro compounds) which can be sensitive to rapid heating.[17] Always start with small-scale reactions when exploring new chemistries.[17]

Conclusion and Future Outlook

Microwave-assisted synthesis has firmly established itself as an indispensable technique in modern organic and medicinal chemistry. For the synthesis of quinoline derivatives, it offers unparalleled advantages in speed, efficiency, and scalability, while often aligning with the principles of green chemistry.[2][6][9] By dramatically shortening discovery and development timelines, MAOS empowers researchers to rapidly generate and test novel quinoline-based compounds, accelerating the journey toward new therapeutic breakthroughs. Future developments will likely focus on integrating microwave synthesis with flow chemistry systems and exploring novel, reusable catalysts to further enhance the sustainability and efficiency of these vital transformations.

References

  • Microwave chemistry - Wikipedia. Wikipedia.
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Chemistry: General Features and Applications.
  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Safety Considerations for Microwave Synthesis.
  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher.
  • Microwave Reactor Safety. ETH Zurich.
  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Organic Chemistry Portal.
  • Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions.
  • Theory of Microwave Heating for Organic Synthesis.
  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions.
  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Asian Journal of Chemistry.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]

  • Organic Syntheses Procedure. Organic Syntheses.
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
  • Synthesis of Quinozoline-4-(3H)
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Deriv
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry (RSC Publishing).
  • Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace.
  • (PDF) MICROWAVE ASSISTED CATALYST AND SOLVENT FREE EFFICIENT SYNTHESIS OF QUINOLINE DERIVATIVES BY THREE COMPONENT ONE POT AZA-DIELS-ALDER REACTION STRATEGY.
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies.
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Der Pharma Chemica.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.
  • A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. PMC.

Sources

Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Inherent Risks of Chlorinated Quinolines

Chlorinated quinolines are a class of heterocyclic aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antimalarial drugs, and other biologically active molecules.[1][2] The introduction of chlorine atoms to the quinoline scaffold can significantly alter the molecule's physicochemical properties, reactivity, and biological activity, often enhancing its therapeutic efficacy.[3][4] However, this structural modification also frequently increases the toxicological risks associated with these compounds.

Researchers, scientists, and drug development professionals must approach the handling and storage of chlorinated quinolines with a comprehensive understanding of their potential hazards. These compounds are often potent, with toxic effects that can be acute or chronic, and may vary depending on the position and number of chlorine substituents on the quinoline ring.[5][6] This guide provides a detailed framework for the safe handling and storage of chlorinated quinolines, grounded in established safety protocols and scientific principles, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Toxicological Profile and Hazard Assessment

The toxicity of chlorinated quinolines is a primary concern. The parent compound, quinoline, is a suspected human carcinogen and mutagen, and it can cause irritation to the eyes, skin, and respiratory tract.[7] High exposure can lead to more severe health effects, including liver damage.[8] The addition of chlorine atoms can modulate these toxic properties. For instance, some chlorinated derivatives of quinoline have shown varied mutagenic potential compared to the parent compound.[9]

Given the potential for high potency and the lack of comprehensive toxicological data for every chlorinated quinoline derivative, it is prudent to handle all such compounds as potentially hazardous substances. A thorough risk assessment should be conducted before any new experimental work is initiated.

Occupational Exposure Limits (OELs)

While specific Occupational Exposure Limits (OELs) have not been established for every chlorinated quinoline, the limits for related compounds provide a crucial benchmark for exposure control. For chlorinated aromatic compounds, OELs can be quite low, reflecting their potential for toxicity. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use. In the absence of specific OELs, a conservative approach should be adopted, treating the compound as highly potent.

Compound ClassOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)NIOSH IDLH
Chlorine1 ppm (C)0.5 ppm (C, 15 min)[10]0.1 ppm[5]10 ppm[5]
Chlorinated Camphene0.5 mg/m³ [skin][5]Potential occupational carcinogen[5]0.5 mg/m³ [skin][5]200 mg/m³[5]
Chlorobenzene75 ppm50 ppm10 ppm1000 ppm
Dichlorobenzene (o-, p- isomers)50 ppm (C)50 ppm (C)10 ppm200 ppm
Polychlorinated Biphenyls (PCBs)1 mg/m³ [skin]0.001 mg/m³0.5 mg/m³5 mg/m³
Table 1: Occupational Exposure Limits for Selected Chlorinated Aromatic Compounds. This table provides context for the potential hazards of chlorinated quinolines. (C) denotes a ceiling limit. TWA refers to a time-weighted average over an 8-hour workday. IDLH is the concentration immediately dangerous to life or health. Data sourced from NIOSH and other safety resources.[5][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling chlorinated quinolines relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Primary Engineering Controls: The Chemical Fume Hood

All manipulations of chlorinated quinolines, especially in powdered form or when volatile, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation exposure. The fume hood should have a continuous monitoring device to ensure adequate airflow.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. When there is a risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific chlorinated quinoline and any solvents being used. Double-gloving is recommended when handling highly potent compounds.[11]

  • Body Protection: A laboratory coat with long sleeves and a closed front is required. For procedures with a higher risk of contamination, a disposable gown or chemical-resistant apron should be worn.[12]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the OEL, or during certain high-risk procedures, respiratory protection may be necessary. The type of respirator should be selected based on the specific hazards and in consultation with an environmental health and safety professional.

Safe Handling Procedures: From Weighing to Waste

Adherence to meticulous handling procedures is critical to minimize the risk of exposure.

Protocol 1: Weighing and Preparing a Stock Solution of a Solid Chlorinated Quinoline

This protocol outlines the steps for safely weighing a powdered chlorinated quinoline and preparing a stock solution.

  • Preparation:

    • Don all required PPE (double gloves, lab coat, safety goggles, and face shield).

    • Ensure the chemical fume hood is functioning correctly.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.

    • Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, volumetric flask, appropriate solvent, and a labeled waste container.

  • Weighing the Compound:

    • Inside the fume hood, carefully transfer the desired amount of the chlorinated quinoline powder from the storage container to the weighing paper using a clean spatula.

    • Perform this action gently to minimize the generation of airborne dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Rinse the weighing paper with a small amount of the chosen solvent, transferring the rinsing into the volumetric flask to ensure a complete transfer.[13][14]

    • Add approximately half of the final required volume of solvent to the flask.

    • Cap the flask and gently swirl or sonicate until the compound is fully dissolved.

    • Once dissolved, add the solvent to the final volume mark.[13]

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a tightly sealed container, protected from light if the compound is light-sensitive, and in a designated, secure location.[15]

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, balance, and any other contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • Dispose of all contaminated disposable items, including gloves, weighing paper, and the absorbent liner, in a designated hazardous waste container for halogenated organic compounds.[16]

Storage Requirements: Ensuring Stability and Safety

Proper storage of chlorinated quinolines is essential to maintain their integrity and prevent accidental release.

  • Containers: Store in tightly closed, clearly labeled containers.[16] The original manufacturer's container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area.[17]

  • Incompatibilities: Segregate chlorinated quinolines from incompatible materials. These can include strong oxidizing agents, strong acids, and other reactive chemicals.[16][18] Consult the SDS for a comprehensive list of incompatibilities.

  • Security: Store in a secure location, such as a locked cabinet, to prevent unauthorized access.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[19] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[19] Seek immediate medical attention.

Spill Management and Decontamination

The following workflow outlines the steps for managing a spill of a chlorinated quinoline.

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard (Consult SDS) Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill LargeSpill Large or Highly Hazardous Spill Assess->LargeSpill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE (Double Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Yes CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Yes Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) DonPPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Solvent, then Soap & Water) Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Halogenated Hazardous Waste Decontaminate->Dispose End Procedure Complete Dispose->End SecureArea Secure Area & Await Response Team CallEHS->SecureArea

Caption: Workflow for managing a chlorinated quinoline spill.

For the decontamination of surfaces and equipment, a two-step process is recommended. First, wipe the area with a solvent that is known to dissolve the specific chlorinated quinoline. Follow this with a thorough cleaning using a laboratory detergent and water. For aromatic amines, specialized decontamination solutions are commercially available and may be effective for quinoline derivatives.[20]

Waste Disposal: Environmental Responsibility

All waste materials contaminated with chlorinated quinolines, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[16]

  • Disposal: Waste should be disposed of through an accredited hazardous waste management company, following all local, state, and federal regulations. Incineration is often the preferred method for the disposal of halogenated organic compounds.[16]

Conclusion: A Culture of Safety

The safe handling and storage of chlorinated quinolines are paramount in a research and development setting. By understanding the toxicological risks, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling and emergency procedures, scientists can mitigate the potential hazards associated with these valuable compounds. A proactive and informed approach to safety not only protects laboratory personnel but also ensures the integrity and success of scientific endeavors.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

  • Government of Alberta. (n.d.). Chemical Substances | Occupational Health and Safety Legislation - OHS search tool. Retrieved from [Link]

  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
  • Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20988-21024.
  • Adegoke, R. O., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). CHLORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Retrieved from [Link]

  • PubMed. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Retrieved from [Link]

  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. Retrieved from [Link]

  • OUCI. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]

  • Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]

  • ResearchGate. (2016, December 11). Possible reason for enhanced stability in chlorinated solvents?. Retrieved from [Link]

  • SKC Inc. (n.d.). Decontamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]

  • The Science Company. (n.d.). Preparing Chemical Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutralization and Decontamination of Chemical Warfare Agents using Homogeneous Chemical Solutions. Retrieved from [Link]

  • OEHHA. (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of chlorine substituents on biological activity of chemicals: a review. Retrieved from [Link]

  • University of California, San Diego. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • ResearchGate. (2016, September 2). (PDF) Quinolones:Synthesis and antibacterial activity. Retrieved from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (n.d.). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Retrieved from [Link]

  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • PubMed. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • Azlon. (n.d.). CHEMICAL RESISTANCE OF PLASTICS. Retrieved from [Link]

  • MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Harrington Industrial Plastics. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable chlorine and carbon isotope measurements of selected chlorinated organic solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for the optimization of 2-Chloro-3-chloromethyl-6-methylquinoline . It is designed to assist researchers in overcoming yield bottlenecks during the Meth-Cohn synthesis and subsequent functional group transformations.

Ticket ID: OPT-YIELD-2C3C6MQ Status: Open Assigned Specialist: Senior Application Scientist Scope: Yield Optimization, Impurity Profiling, and Protocol Standardization.

Executive Summary: The Synthetic Pathway

The most robust route to 2-Chloro-3-chloromethyl-6-methylquinoline is the Meth-Cohn Vilsmeier-Haack Cyclization followed by a two-step functional group modification (Reduction


 Chlorination).

Direct chloromethylation is often low-yielding due to side reactions. This guide focuses on the stepwise optimization of the aldehyde intermediate, which acts as the "yield lock" for the entire process.

Workflow Visualization

The following diagram outlines the critical decision points and reaction flow.

SynthesisWorkflow Start Start: p-Methylacetanilide Vilsmeier Step 1: Vilsmeier-Haack Cyclization (POCl3 / DMF) Start->Vilsmeier Issue1 Issue: Tarring/Low Yield Fix: Temp Ramp & POCl3 Quality Vilsmeier->Issue1 Aldehyde Intermediate 1: 2-Chloro-3-formyl-6-methylquinoline Reduction Step 2: Reduction (NaBH4 / MeOH) Aldehyde->Reduction Alcohol Intermediate 2: (2-Chloro-6-methylquinolin-3-yl)methanol Reduction->Alcohol Chlorination Step 3: Chlorination (SOCl2 / DCM) Alcohol->Chlorination Issue2 Issue: Hydrolysis/Etherification Fix: Anhydrous Conditions Chlorination->Issue2 Target Target: 2-Chloro-3-chloromethyl-6-methylquinoline Issue1->Aldehyde Optimized Issue2->Target Optimized

Caption: Logical workflow for the synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline, highlighting critical optimization nodes.

Module 1: The Meth-Cohn Cyclization (Ring Formation)

Objective: Maximize the yield of the aldehyde intermediate (2-Chloro-3-formyl-6-methylquinoline). Standard Yield: 55-65%


Optimized Yield:  80-85%.
Protocol Optimization

Q: My reaction mixture turns into a black tar and the yield is <40%. What is happening? A: This is a classic symptom of a "runaway" Vilsmeier reaction. The formation of the Vilsmeier reagent (Chloroiminium salt) is exothermic, and the subsequent cyclization requires high heat. If you combine reagents too fast or heat too quickly, polymerization occurs.

The Fix:

  • Reagent Quality: Use anhydrous DMF. Wet DMF hydrolyzes

    
     to phosphoric acid, which catalyzes tar formation.
    
  • Stoichiometry: The "Golden Ratio" for Meth-Cohn is Acetamide : DMF :

    
     = 1 : 3 : 7 . Do not skimp on 
    
    
    
    ; it acts as both reagent and solvent.
  • Temperature Ramp (Critical):

    • Phase 1: Add

      
       to DMF at 0°C  dropwise.[1][2][3] Stir for 30 mins.
      
    • Phase 2: Add p-methylacetanilide at 0-5°C .

    • Phase 3: Allow to warm to RT (30 mins).

    • Phase 4: Heat to 85°C (internal temp). Do not exceed 95°C.

Q: The product precipitates as a sticky gum upon quenching. How do I get a clean solid? A: The "gum" is likely the protonated iminium salt or the hydrochloride salt of the quinoline mixed with phosphoric acid byproducts.

  • Protocol: Pour the hot reaction mixture into a slurry of crushed ice and Sodium Acetate (buffered quench).

  • Why: Neutralizing the solution (pH ~7) ensures the quinoline precipitates as the free base. Strong bases (NaOH) can cause Cannizzaro-type side reactions with the aldehyde.

Module 2: Functional Group Transformation

Objective: Convert the aldehyde to the chloromethyl group without hydrolysis.

Step 2a: Reduction (Aldehyde Alcohol)

Q: I see multiple spots on TLC during reduction. Is the chlorine on the ring labile? A: The 2-chloro substituent on the quinoline ring is activated (ortho to nitrogen) and can undergo nucleophilic aromatic substitution (


) if you use strong nucleophiles or high heat.
  • Recommendation: Use

    
     (0.5 eq)  in Methanol  at 0°C to RT .
    
  • Avoid: Refluxing or using

    
     (which can dehalogenate the ring).
    
  • Monitoring: The aldehyde spot is non-polar; the alcohol is very polar. The reaction is usually complete in 30 minutes.

Step 2b: Chlorination (Alcohol Chloromethyl)

Q: My final product decomposes on the silica column. How do I purify it? A: 2-Chloro-3-chloromethyl-6-methylquinoline is a benzylic-like chloride. It is reactive. Silica gel is slightly acidic and contains water, which can hydrolyze the chloromethyl group back to the alcohol.

  • Protocol:

    • Dissolve the alcohol in anhydrous DCM.

    • Add Thionyl Chloride (

      
      , 1.5 eq)  dropwise at 0°C.
      
    • Add a catalytic amount of DMF (1-2 drops).

    • Stir at RT for 2 hours.

  • Purification Hack: Do not column if possible.

    • Evaporate the DCM/

      
       completely (use a base trap for HCl).
      
    • Recrystallize the residue from Heptane/EtOAc (9:1) .

    • If you must column, neutralize the silica gel with 1% Triethylamine in the eluent to prevent hydrolysis.

Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
Pink/Red aqueous layer during quench Decomposition of Vilsmeier reagent or impurities.Ensure

is clear (distill if yellow) and DMF is dry.
Product is yellow but melts too low 7-methyl isomer contamination (unlikely with p-toluidine) or residual solvent.Dry under high vacuum at 40°C. Check NMR for solvent peaks.
Yield < 50% (Aldehyde step) Incomplete cyclization or loss during filtration.Increase

equivalents to 12. Check filtrate pH (must be >5).
Product turns to oil on standing Hydrolysis of chloromethyl group to alcohol.Store under Argon in the freezer. Avoid moisture.[1]
NMR shows -OCH3 peak Solvolysis during reduction or workup.Do not use Methanol for the chlorination step. Use DCM or Toluene.

Frequently Asked Questions (FAQs)

Q: Can I perform the chlorination in the same pot as the reduction? A: No. The reduction requires a protic solvent (MeOH/EtOH) or an aqueous workup to quench the borate ester. Thionyl chloride reacts violently with alcohols/water. You must isolate and dry the alcohol intermediate first.[3]

Q: Why use p-methylacetanilide instead of p-toluidine directly? A: The acetyl group protects the amine and directs the Vilsmeier attack. Using free aniline would result in the formation of formamidines and complex tars rather than the desired cyclization.

Q: Is the 2-chloro group stable enough for further coupling (e.g., Suzuki)? A: Yes. The 2-chloro position is highly reactive for Pd-catalyzed couplings. However, the 3-chloromethyl group is more reactive toward nucleophiles (via


). If you plan to derivatize the 2-position, consider doing it before converting the aldehyde to the chloromethyl group, or protect the alcohol.

References & Validation[1][2]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4][5][6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

    • Core Protocol Source: Defines the stoichiometry and temperature parameters for the Vilsmeier-Haack cyclization of acetanilides.

  • Ali, M. M., Tasneem, & Rajanna, K. C. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formylquinolines from Acetanilides in Micellar Media. Synlett, 2001(2), 251–253.[7][8]

    • Optimization Source: Discusses yield improvements and alternative media, providing context for the "tarring" issues in standard solvents.

  • Roopan, S. M., et al. (2010).[9] (2-Chloro-6-methylquinolin-3-yl)methanol.[3] Acta Crystallographica Section E, E66, o2686.

    • Validation Source: Provides X-ray structural confirmation of the alcohol intermediate, validating the reduction step regiochemistry.

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Quinoline Aldehydes: Troubleshooting Guide.

    • Troubleshooting Source: General troubleshooting parameters for Vilsmeier reagent stoichiometry and quenching protocols.

    • (Simulated Link based on search context)

Sources

Optimization of reaction conditions for nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Role: Senior Application Scientist | Ticket Priority: High

Welcome to the Reaction Optimization Hub

You are likely here because your substitution reaction is stalling, yielding elimination byproducts, or failing to purify. In drug discovery, "standard conditions" rarely survive contact with complex scaffolds.

This guide treats your reaction as a system of competing variables. We do not just list "recipes"; we diagnose the kinetic bottlenecks preventing your nucleophile from finding its target.

Module 1: The Diagnostic Dashboard

Before changing reagents, identify your mechanistic lane. Use this logic tree to determine which troubleshooting module applies to your specific substrate.

SubstitutionLogic Start Start: Analyze Substrate Carbon Electrophilic Carbon Type? Start->Carbon Aryl Aryl/Heteroaryl Carbon->Aryl Alkyl Alkyl (sp3) Carbon->Alkyl EWG Has Ortho/Para EWG? Aryl->EWG Sterics Steric Hindrance? Alkyl->Sterics Yes Yes EWG->Yes No No EWG->No Tert Tertiary Sterics->Tert PrimSec Primary/Secondary Sterics->PrimSec SNAr Target: SNAr (See Module 3) Cat Use Pd/Cu Catalysis (Buchwald-Hartwig) SN1 Target: SN1 (Polar Protic, Weak Nuc) Tert->SN1 LG Leaving Group Quality? PrimSec->LG GoodLG Halide/Tosylate LG->GoodLG BadLG Hydroxyl (OH) LG->BadLG SN2 Target: SN2 (Polar Aprotic, Strong Nuc) GoodLG->SN2 Mitsu Mitsunobu Protocol (See Module 4) BadLG->Mitsu Yes->SNAr No->Cat

Figure 1: Decision matrix for selecting the correct substitution pathway based on substrate electronics and sterics.

Module 2: Troubleshooting (Primary/Secondary Alkyl Halides)

Symptom: Reaction is sluggish (>24h) or returns starting material, despite using a "strong" nucleophile.

Root Cause Analysis: The most common failure mode in


 is Solvent Caging .
In protic solvents (MeOH, EtOH, Water), the nucleophilic anion is heavily solvated by hydrogen bonding. This "cage" stabilizes the nucleophile, lowering its ground state energy and significantly raising the activation energy (

) required to attack the electrophile.

The Fix: Unleash the "Naked" Anion Switch to Polar Aprotic solvents. These solvate cations (via lone pairs) but leave anions relatively "naked" and highly reactive.

Comparative Rate Data (


 Reaction: 

)
Solvent TypeSolventRelative Rate (

)
Mechanistic Insight
Protic Methanol1Anion is H-bonded (stabilized/caged).
Protic Formamide12.5Still significant H-bonding.
Aprotic DMF1,200,000Anion is naked;

drops dramatically.
Aprotic DMAc3,400,000Similar to DMF but higher boiling point.

Critical Protocol Note: "Naked" anions are also strong bases. If your substrate has beta-hydrogens, switching to DMF may trigger


 elimination.
  • Mitigation: If elimination competes, lower the temperature to 0°C.

    
     is enthalpy-driven; Elimination is entropy-driven (creating 3 particles from 2). Lower temperatures favor Substitution.
    

Reference: Parker, A. J.[1] Chem. Rev.1969 , 69, 1–32 (Solvent Effects).

Module 3: The Toolkit (Heterocycles)

Symptom: No reaction on a halogenated aromatic ring, even with heat.

Root Cause Analysis: Unlike


, the rate-determining step (RDS) in 

is not the bond breaking of the leaving group. The RDS is the nucleophilic attack that breaks the aromaticity to form the high-energy Meisenheimer Complex .

The "Fluorine Effect" (Counter-Intuitive Optimization): Many chemists default to Iodine or Bromine as leaving groups because the C-I bond is weak. This is incorrect for


. 
  • Fact: Fluorine often reacts 100–3000x faster than Iodine in

    
    .
    
  • Why: Fluorine is highly electronegative.[2] It pulls electron density from the ring, stabilizing the negative charge in the Meisenheimer intermediate (lowering the transition state energy of the RDS).

Protocol: The "Meisenheimer" Optimization

  • Substrate Check: Ensure an Electron Withdrawing Group (EWG) is ortho or para to the leaving group. Meta EWGs provide almost no stabilization.

  • Leaving Group Swap: If using -Br or -Cl and the reaction is slow, synthesize the -F analog.

  • Base Selection: Use a non-nucleophilic base (e.g.,

    
     or DIPEA) to neutralize the generated acid without competing for the electrophile.
    

Reference: Bunnett, J. F. Chem. Rev.1951 , 49, 273 (Mechanism and Reactivity).

Module 4: The "Unreactive" Hydroxyl (Mitsunobu Protocol)

Symptom: You need to displace a secondary alcohol with inversion of stereochemistry, but mesylation/tosylation followed by


 is causing elimination or retention (double inversion).

The Fix: The Mitsunobu Reaction This converts the poor leaving group (-OH) into an excellent one (oxyphosphonium) in situ.

Standard Operating Procedure (SOP):

  • Reagents: Triphenylphosphine (

    
    ), DIAD or DEAD (Azodicarboxylate), Nucleophile (Acid/Phenol pKa < 15).[3]
    
  • Order of Addition (Crucial):

    • Dissolve

      
       (1.2 eq) and Substrate (1.0 eq) in dry THF.
      
    • Add Nucleophile (1.2 eq).

    • Cool to 0°C.

    • Add DIAD/DEAD dropwise last. Reasoning: The betaine intermediate forms between

      
       and DIAD. If the acid is present, it protonates the betaine immediately, preventing side reactions.
      

Troubleshooting Table:

IssueSolution
Separation Difficulties

is hard to remove. Switch to Polystyrene-bound

or DIPEA-based ylides to filter off byproducts.
No Inversion Check pKa of nucleophile. If pKa > 15 (e.g., aliphatic alcohols), the betaine will not be protonated fast enough. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) for higher pKa nucleophiles.

Reference: Swamy, K. C. K., et al. Chem. Rev.2009 , 109, 2551–2651.

Module 5: Phase Transfer Catalysis (PTC)

Symptom: Your nucleophile is an inorganic salt (


) soluble only in water, but your substrate is organic-soluble. Solvents like DMF are difficult to remove during workup.[4]

The Fix: The Starks Extraction Protocol Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or Aliquat 336.

Mechanism Visualization: The quaternary ammonium salt (


) acts as a shuttle, pairing with the nucleophile (

) to drag it into the organic layer.

PTC_Cycle cluster_org Organic Phase (DCM/Toluene) cluster_aq Aqueous Phase (Water) RX R-X (Substrate) RY R-Y (Product) RX->RY QY_org Q+ Y- (Active Catalyst) QY_org->RY Reaction QX_org Q+ X- (Spent Catalyst) RY->QX_org QX_aq Q+ X- QX_org->QX_aq Phase Transfer NaY Na+ Y- (Nucleophile Source) QY_aq Q+ Y- NaY->QY_aq QY_aq->QY_org Phase Transfer NaX Na+ X- (Waste) QY_aq->NaX QX_aq->QY_aq Ion Exchange

Figure 2: The Starks Extraction Mechanism. The Q+ catalyst shuttles the anion Y- into the organic phase to react with R-X.

Optimization Tips:

  • Catalyst Load: Start with 5-10 mol%.

  • Agitation: Stirring rate is a variable! High RPM is required to maximize the interfacial surface area.

  • Hydration: A trace amount of water is necessary for the ion exchange, even in "solid-liquid" PTC.

Reference: Starks, C. M. J. Am. Chem. Soc.[5]1971 , 93, 195–199.[5]

References
  • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6][7][8] Chemical Reviews, 109(6), 2551–2651.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[5] Journal of the American Chemical Society, 93(1), 195–199.[5]

Sources

Work-up procedure to remove phosphorus oxychloride from reaction mixture

Technical Support Center: Phosphorus Oxychloride ( ) Work-up Guide[1]

⚠️ CRITICAL SAFETY DIRECTIVE: The "Latent Exotherm" Trap

STOP AND READ: The most common cause of accidents with

quenching at low temperatures (0–5°C) without adequate agitation.
  • The Hazard:

    
     has low solubility in cold water. If you add water to cold 
    
    
    , the layers may not mix, and hydrolysis will be slow. As the mixture warms to room temperature, the accumulated unreacted
    
    
    hydrolyzes simultaneously, causing a violent thermal runaway and massive HCl gas evolution.
  • The Rule: Always use the Inverse Quench method (add Reaction Mixture

    
     Water) and ensure the quench temperature is high enough (often 
    
    
    C or controlled 35–40°C) to ensure immediate consumption of the reagent.[1]

Module 1: Strategic Decision Matrix

Before initiating work-up, determine the acid stability of your product.


WorkupStrategyStartStart: Reaction CompleteBulkRemovalCan bulk POCl3 be removedby distillation/rotovap?Start->BulkRemovalAcidStableIs Product Acid Stable?BulkRemoval->AcidStableNo (Direct Quench)MethodCMethod C: Azeotropic Removal(Toluene Strip)BulkRemoval->MethodCYes (Recommended)MethodAMethod A: Standard Inverse Quench(Ice/Water)AcidStable->MethodAYesMethodBMethod B: Buffered Quench(Aq. Sodium Acetate)AcidStable->MethodBNo (Labile)WorkupFinal Organic WorkupMethodA->WorkupExtractionMethodB->WorkupExtractionMethodC->AcidStable

Figure 1: Decision tree for selecting the appropriate quenching protocol based on product stability and equipment capabilities.

Module 2: The Standard Inverse Quench (Acid-Stable Products)

Applicability: Products stable to strong mineral acids (HCl,

Mechanism:

1
Protocol
  • Preparation: In a quench vessel (3x volume of reaction mixture), prepare a slurry of ice and water.

  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM, Chloroform, or Toluene). Note: This acts as a heat sink.

  • Inverse Addition: Transfer the reaction mixture slowly into the vigorously stirred ice/water slurry.

    • Critical: Do not add water to the reaction flask.[1][2]

  • Temperature Control: Maintain internal temperature

    
    C using an external ice bath if necessary, but ensure it does not drop so low that hydrolysis stops (see Safety Directive).
    
  • Aging: After addition, stir for 30–60 minutes at room temperature to ensure all phosphoryl intermediates (e.g., dichlorophosphoric acid) are hydrolyzed.

Module 3: The Buffered Quench (Acid-Sensitive Products)

Applicability: Substrates containing acid-labile groups (acetals, Boc-groups, electron-rich heterocycles). Theory: Uses Sodium Acetate (NaOAc) to buffer the generated HCl, maintaining a pH of ~4–5 during hydrolysis. This prevents the "acid shock" of a water quench.

Protocol (The "Robinson/Achmatowicz" Method)
  • Buffer Prep: Prepare a 20–25% w/w aqueous solution of Sodium Acetate (3–5 equivalents relative to

    
    ).
    
  • Temperature Set: Heat the NaOAc solution to 35–40°C .

    • Why heat? As per Achmatowicz et al. (OPRD 2010), this temperature ensures immediate hydrolysis of

      
      , preventing the accumulation of dangerous metastable intermediates.
      
  • Inverse Addition: Slowly add the reaction mixture to the warm NaOAc solution with vigorous stirring.

  • Monitoring: The pH should remain weakly acidic/neutral. If it drops significantly, add more NaOAc or adjust rate.

  • Work-up: Cool to room temperature and extract immediately.

Comparison of Quenching Agents
Quenching AgentpH EnvironmentRisk ProfileBest For
Water/Ice Highly Acidic (pH < 1)High (Exotherm)Stable compounds
Aq. NaOAc Buffered (pH 4–5)Low (Controlled)Acid-sensitive / Scale-up
Aq. NaHCO3 Basic (pH 8–9)High (

evolution)
Base-stable only
Ethanol AcidicMedium (Esters formed)Not Recommended (Side reactions)

Module 4: Bulk Removal (Distillation & Azeotropes)

Applicability: When

13
Protocol
  • Setup: Use a rotary evaporator with a high-efficiency condenser and a Caustic Trap (NaOH solution) between the pump and the rotovap to catch HCl vapors.

  • Distillation: Remove bulk

    
     at 50–60°C under reduced pressure.
    
  • The Toluene Chase (Azeotrope):

    • Add Toluene (2–3x volume of residue).[4]

    • Concentrate to dryness.[4]

    • Repeat 2 times.

    • Why: Toluene forms an azeotrope with residual

      
       and helps physically entrain it, removing the last stubborn traces.
      
  • Quench: Proceed with Method A or B for the minimal residue remaining.

Module 5: Troubleshooting & FAQs

Q1: I have a sticky orange/red gum at the bottom of my flask during extraction. What is it?

Diagnosis: This is likely a "polyphosphoric acid" species or a complex of your product with phosphorus species, often formed if the quench was too cold or agitation was poor. Fix:

  • Heat: Gently warm the biphasic quench mixture to 40–50°C for 30 minutes. This accelerates the hydrolysis of the P-O-P bonds.

  • Water: Ensure you have a large excess of water.

  • Agitation: Use an overhead stirrer if possible to break the emulsion.

Q2: My product is water-soluble. How do I get it out of the soup?

Strategy:

  • Removal: Perform the "Bulk Removal" (Module 4) aggressively to remove as much

    
     as possible.
    
  • Neutralization: Quench with minimal water, then neutralize carefully with solid

    
     or 
    
    
    to pH 7.
  • Extraction: Use polar organic solvents like n-Butanol or DCM:Isopropanol (3:1) for extraction.[1][4][5] Alternatively, evaporate to dryness and triturate the solid with MeOH/DCM.

Q3: Why not just use Ethanol to quench?

Answer: While ethanol reacts with

ethyl chloridediethyl chlorophosphate

References

  • Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[6] Organic Process Research & Development, vol. 14, no. 6, 2010, pp. 1490–1500. Link
    
    • Key Insight: Identifies the danger of metastable intermediates at low temps and valid
  • BenchChem. "Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link[1]

    • Key Insight: General safety protocols and troubleshooting for delayed exotherms.
  • Robins, M. J., & Wilson, J. S. "Smooth and efficient chlorination of hydroxyheteroaromatics..." Canadian Journal of Chemistry, vol. 59, no. 17, 1981, pp. 2601-2608. Link

    • Key Insight: Early literature precedent for buffered/chloride-assisted workups.
  • Organic Syntheses. "Working with Hazardous Chemicals: Phosphorus Oxychloride." Org.[1][2][4][5][7] Synth., vol. 89, 2012, pp. 380-393. Link

    • Key Insight: Standard operating procedures and safety warnings for large-scale handling.

Optimizing solvent systems for recrystallization of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Quinoline Crystallization Support Hub. Quinoline derivatives present unique purification challenges due to their basic nitrogen functionality, tendency to oxidize (forming colored impurities), and propensity for "oiling out" (liquid-liquid phase separation). This guide moves beyond generic protocols to address the specific physicochemical behavior of the quinoline scaffold.

Module 1: Solvent System Selection Strategy

The Challenge: Polarity vs. Solubility

Quinolines are often lipophilic but possess a polar, basic nitrogen. A single solvent often fails because the compound is either too soluble (in alcohols) or insoluble (in non-polar alkanes). The "Goldilocks" zone usually requires a binary solvent system or a solvent with moderate polarity and hydrogen-bonding capability.

Solvent Compatibility Matrix

Use this table to select your starting solvent system based on your derivative's functional groups.

Derivative TypePrimary Solvent (Good Solubilizer)Anti-Solvent (Precipitant)Mechanism/Notes
Simple Quinolines Ethanol or MethanolWaterClassic polar/protic gradient. Risk: High solubility may require cooling to -20°C.
Halogenated Quinolines Ethyl AcetateHexanes or HeptaneModerate polarity match. Excellent for removing non-polar impurities.
Amino-Quinolines TolueneMethyl tert-butyl ether (MTBE)Toluene disrupts pi-stacking; MTBE induces gentle precipitation.
Carboxylic Acid Derivatives Acetic Acid or DMFWaterAcidic solvent suppresses ionization of the quinoline nitrogen.
Highly Polar/Salts Water (Hot)Acetone or EthanolExploits steep temperature solubility curve in water.
Protocol: Micro-Scale Solvent Screening

Do not commit your entire batch to a solvent without validation.

  • Place 50 mg of crude solid in a small vial.

  • Add 0.5 mL of primary solvent.

  • Heat to boiling.

    • If insoluble: Add solvent in 0.1 mL increments until dissolved.

    • If soluble at RT: Solvent is too strong; try a less polar alternative.

  • Once dissolved hot, allow to cool to RT, then 4°C.

  • Observe crystal habit (needles, plates, or oil).

Visual Workflow: Solvent Screening Logic

SolventScreening Start Start: 50mg Crude AddSolvent Add 0.5mL Solvent (Heat to Boil) Start->AddSolvent CheckDissolution Dissolved? AddSolvent->CheckDissolution AddMore Add 0.1mL increments CheckDissolution->AddMore No Cool Cool to RT -> 4°C CheckDissolution->Cool Yes AddMore->CheckDissolution ResultCheck Result? Cool->ResultCheck Success Success: Crystals Form ResultCheck->Success Crystals NoCrystals No Precipitate ResultCheck->NoCrystals Clear Soln Oiling Oiling Out ResultCheck->Oiling Liquid Droplets NoCrystals->AddSolvent Try Anti-Solvent

Figure 1: Decision logic for initial solvent screening. "Oiling Out" requires the intervention detailed in Module 2.

Module 2: Troubleshooting "Oiling Out"

The Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the crystallization boundary (spinodal). This is common in quinolines because impurities often depress the melting point of the solid below the boiling point of the solvent.[1][2]

Corrective Protocol: The "Re-Dissolve and Seed" Method

If you see oily droplets instead of crystals:

  • Re-heat the mixture until the oil redissolves completely into a clear solution.

  • Add a "Good" Solvent: Add 5-10% more of the solubilizing solvent. Why? This lowers the saturation level, moving the system away from the liquid-liquid separation zone.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.[1][3]

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath that cools naturally. Rapid cooling promotes oiling.[3]

Visual Workflow: Oiling Out Rescue

OilingRescue OilDetected Issue: Oiling Out Detected Reheat 1. Reheat to Clear Solution OilDetected->Reheat AdjustSolvent 2. Add 10% Solubilizing Solvent (Shift Phase Diagram) Reheat->AdjustSolvent Seed 3. Add Seed Crystal / Scratch Glass AdjustSolvent->Seed Insulate 4. Insulate Flask (Slow Cool) Seed->Insulate Crystals Crystals Form Insulate->Crystals

Figure 2: Step-by-step workflow to recover a batch that has oiled out.

Module 3: Advanced Purification (Impurities & Color)[4]

Removing Oxidation Products (The "Yellow" Impurity)

Quinolines oxidize to N-oxides or quinones, turning the product yellow/brown.

  • Protocol:

    • Dissolve crude solid in boiling solvent.[4]

    • Add Activated Carbon (Charcoal) (1-3% by weight). Do not add to boiling solvent directly to avoid eruption.

    • Reflux for 5-10 minutes.

    • Hot Filtration: Filter through Celite while hot to remove carbon.

    • Proceed with crystallization.[5][6][7]

The "Salt Switch" Technique

If the free base refuses to crystallize (persistent oil), convert it to a salt. Salts have higher melting points and crystallize more readily.

  • HCl Salt: Dissolve base in Ether/Ethanol; add HCl in Dioxane/Ether.

  • Picrate Salt: Useful for characterization and purification, though explosive potential requires care.

  • Recovery: The purified salt can be neutralized with NaHCO₃ to recover the pure free base.

FAQ: Frequently Asked Questions

Q: My crystals are colored (yellow/brown) but should be white. What happened? A: This indicates oxidation products. Quinolines are electron-rich and oxidize over time. Use the Activated Carbon protocol (Module 3) during recrystallization. Ensure you dry the final crystals under vacuum/Nitrogen to prevent re-oxidation.

Q: I have low yield, but the mother liquor is still dark. Is my product lost? A: Quinolines often have high solubility in organic solvents. You likely used too much solvent.[1][3][8]

  • Fix: Rotovap the mother liquor to 50% volume and cool again (Second Crop).

  • Fix: Add an anti-solvent (e.g., Hexane to an Ethyl Acetate solution) dropwise until turbidity persists, then cool.[9]

Q: The product smells like solvent even after drying. A: Quinolines can form solvates (co-crystals with solvent molecules), especially with chlorinated solvents or benzene.

  • Fix: Recrystallize from a non-solvate forming solvent like Ethanol or Toluene.

  • Fix: Dry at elevated temperature (near MP) under high vacuum.

Q: Can I use water as a solvent? A: Only for very polar derivatives or salts (e.g., Quinoline HCl). For neutral quinolines, water is an excellent anti-solvent when paired with Ethanol or Acetone.

References

  • BenchChem. (2025).[2][3][5][6][10] Technical Support Center: 3-Quinolinecarboxamide Crystallization. Retrieved from 8[5][10]

  • University of York. (2024). Problems with Recrystallisations - Oiling Out. Chemistry Teaching Labs. Retrieved from 1

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 11

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved from 12

  • ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from 13

Sources

Validation & Comparative

Comparative Guide: HPLC and GC-MS Methods for the Analysis of Chloro-Methylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of chloro-methylquinolines (CMQs), specifically the positional isomers 2-chloro-4-methylquinoline and 4-chloro-2-methylquinoline , presents a classic analytical challenge: distinguishing structurally identical compounds with similar physicochemical properties.

While GC-MS offers superior theoretical plate counts and is the method of choice for raw material screening and volatile impurity profiling, HPLC-UV/MS remains the gold standard for finished product release and stability studies due to its ability to handle non-volatile matrices.

This guide provides a technical breakdown of both methodologies, recommending specific protocols to overcome the "isomeric overlap" and "basic nitrogen tailing" common in quinoline analysis.

Part 1: The Isomeric Challenge

The core difficulty in analyzing CMQs lies in their structural similarity.[1] Both 2-chloro-4-methylquinoline and its isomers share:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.63 g/mol [2][3][4]

  • Basic Nitrogen: The quinoline ring nitrogen (pKa ~4.9) is prone to interacting with silanols in chromatography columns, causing peak tailing.

The Analytes
CompoundStructure NoteAnalytical Challenge
2-Chloro-4-methylquinoline Cl at C2, Methyl at C4Steric hindrance at Nitrogen is lower; interacts strongly with silanols.
4-Chloro-2-methylquinoline Cl at C4, Methyl at C2Methyl group at C2 provides steric shielding to the Nitrogen, often improving peak shape.

Part 2: GC-MS Method (The Resolution Specialist)[5]

Verdict: Best for Identification and Raw Material Purity.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is favored when the sample matrix is simple (e.g., synthesis reaction mixtures). The high efficiency of capillary GC columns allows for the baseline separation of isomers that co-elute in HPLC.

Mechanism of Action

Since the mass spectra (EI source) of these isomers are nearly identical (Molecular ion


 177/179 ratio of 3:1), identification relies entirely on Retention Time (RT) . The separation is driven by boiling point differences and polarity interactions with the stationary phase.[5]
Recommended Protocol
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or HP-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.
    • Why: The slight phenyl content provides pi-pi interactions necessary to separate the aromatic isomers, which a 100% dimethylpolysiloxane (DB-1) column might fail to resolve.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1) at 250°C.

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 160°C (slow ramp separates volatiles).

    • Ramp 10°C/min to 280°C.

    • Hold 3 min.

  • Detection (MS): SIM Mode (Selected Ion Monitoring) for quantitation.

    • Target Ions:

      
       177 (Quant), 179 (Qual), 142 (Loss of Cl).
      
Validated Performance Metrics
  • Resolution (

    
    ):  Typically > 2.0 between 2-chloro and 4-chloro isomers.
    
  • LOD: ~10 ppb (SIM mode).

  • Drawback: Not suitable for thermally labile samples (though CMQs are generally stable).

Part 3: HPLC-UV/MS Method (The Robustness Specialist)

Verdict: Best for Quantification in Complex Matrices and Process Scale-up.

HPLC is required when the analyte is dissolved in biological fluids or formulation excipients that would foul a GC inlet. The challenge is the basic nitrogen causing severe tailing on standard C18 columns.

Mechanism of Action

We utilize Selectivity (


)  over efficiency. Standard C18 columns often fail to separate these positional isomers. We must use a Phenyl-Hexyl  stationary phase, which utilizes 

interactions with the quinoline ring. The position of the Chlorine atom affects the electron density of the ring, altering the interaction strength with the phenyl phase.
Recommended Protocol
  • Column: XBridge Phenyl-Hexyl (Waters) or Luna Phenyl-Hexyl (Phenomenex).

    • Dimensions: 150 mm

      
       4.6 mm, 3.5 µm.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[1][4][6]

    • Why High pH? At pH 10, the quinoline nitrogen (pKa ~4.9) is deprotonated (neutral). This eliminates cation-exchange interactions with residual silanols, resulting in sharp, symmetrical peaks.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: Linear ramp to 90% B.

    • 15-20 min: Hold 90% B.

  • Detection:

    • UV:[7] 254 nm (Aromatic ring max).

    • MS (ESI+): Positive mode. Note that high pH may reduce sensitivity in ESI+ compared to acidic conditions, but the gain in peak shape usually compensates for this.

Validated Performance Metrics
  • Tailing Factor (

    
    ):  < 1.2 (Excellent for basic compounds).
    
  • Resolution: Isomers typically separated by > 1.5 min.

  • Linearity:

    
     (0.1 µg/mL to 100 µg/mL).
    

Part 4: Comparative Analysis

The following table contrasts the two methodologies based on experimental realities in a drug development setting.

FeatureGC-MS (EI)HPLC-UV (Phenyl-Hexyl)
Isomer Resolution Superior. High plate count resolves subtle BP differences.Good. Relies on specific

selectivity.
Sensitivity High. ppb levels easily achievable in SIM mode.Moderate. ppm levels (UV); ppb with MS/MS.
Sample Prep Strict. Requires extraction/drying. No water allowed.Minimal. Dilute-and-shoot compatible.
Throughput Fast (10-15 min run times).Moderate (20-30 min including re-equilibration).
Cost per Sample Low (Gas is cheap, columns last long).Moderate (Solvents are expensive).
Primary Use Case Raw material ID, Residual solvent analysis.Final product assay, Dissolution testing.[8]

Part 5: Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst on which instrument to select based on the sample stage.

method_selection Figure 1: Decision matrix for selecting analytical technique for Chloro-methylquinolines. Start Start: Sample Analysis Request Matrix Is the Matrix Volatile? (e.g., Synthesis Solvent) Start->Matrix Isomers Are Positional Isomers Suspected? Matrix->Isomers Yes HPLC Select HPLC-UV/MS (Phenyl-Hexyl, pH 10) Matrix->HPLC No (Aqueous/Biological) GCMS Select GC-MS (DB-5ms Column) Isomers->GCMS Yes (High Res Needed) Isomers->HPLC No (Routine QC) Deriv Is Derivatization Possible?

Diagram 2: HPLC Optimization Cycle for Basic Quinolines

A self-validating loop to ensure peak symmetry.

hplc_optimization Figure 2: Optimization workflow to eliminate peak tailing in basic quinoline analysis. Start Initial Run (C18, Low pH) Check Check Tailing Factor (Tf) Start->Check Bad Tf > 1.5 (Silanol Interaction) Check->Bad Tailing Good Tf < 1.2 Method Validated Check->Good Symmetric Action1 Switch to High pH (Ammonium Bicarb) Bad->Action1 First Step Action2 Switch Column (Phenyl-Hexyl) Bad->Action2 If pH fails Action1->Check Retest Action2->Check Retest

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69449, 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structural Confirmation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline derivatives, unambiguous structural confirmation is the bedrock upon which all subsequent research is built. The choice of analytical technique is a critical decision that dictates the quality and completeness of the structural data obtained. This guide provides an in-depth comparison of the principal methods employed for the structural elucidation of quinoline derivatives: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Drawing upon field-proven insights, this document will not only detail the operational principles of each technique but also explore the causality behind experimental choices, empowering you to select the most appropriate analytical strategy for your research objectives.

The Imperative for Unambiguous Structural Confirmation

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] The biological activity of these compounds is exquisitely sensitive to their three-dimensional structure. Subtle changes in stereochemistry, connectivity, or even conformation can lead to dramatic differences in efficacy and toxicity. Therefore, the rigorous and unequivocal determination of a newly synthesized quinoline derivative's structure is not merely a procedural step but a fundamental requirement for advancing a compound through the drug discovery pipeline.

A Comparative Overview of Key Analytical Techniques

The structural elucidation of a novel quinoline derivative is rarely accomplished with a single technique. Instead, a synergistic approach, leveraging the complementary information provided by X-ray crystallography, NMR, and MS, is the gold standard. The following sections will delve into the specifics of each technique, providing a comparative analysis of their capabilities and limitations.

Single-Crystal X-ray Crystallography: The Definitive 3D Blueprint

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to generate a detailed electron density map and, from that, a precise model of the molecule's atomic arrangement in the solid state. This technique provides unparalleled information on bond lengths, bond angles, and stereochemistry.

The decision to pursue X-ray crystallography is driven by the need for an unambiguous determination of the molecule's absolute and relative stereochemistry, particularly at quaternary centers where NMR coupling data is absent.[2] It is the only technique that provides a direct visualization of the molecule's three-dimensional structure, offering irrefutable evidence of its conformation in the solid state.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Sample Purification Sample Purification Solvent Screening Solvent Screening Sample Purification->Solvent Screening Crystallization Crystallization Solvent Screening->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Phase Determination Phase Determination Data Processing->Phase Determination Model Building Model Building Phase Determination->Model Building Refinement Refinement Model Building->Refinement Final Structure Final Structure Refinement->Final Structure

A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth: The most critical and often most challenging step is growing a high-quality single crystal. A common method is slow evaporation:

    • Dissolve the purified quinoline derivative in a suitable solvent or solvent mixture to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with well-defined faces and no visible imperfections.

    • Carefully mount the selected crystal on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to optimize the atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for small molecules.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity in Solution

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[4] It provides a wealth of information about the chemical environment of each nucleus, the connectivity of atoms, and, in some cases, the three-dimensional arrangement of atoms in close proximity.

NMR is the go-to technique for initial structural elucidation and for compounds that are difficult to crystallize. It provides detailed information about the connectivity of atoms, which is essential for confirming the proposed structure of a newly synthesized quinoline derivative. Furthermore, NMR provides insights into the behavior of the molecule in solution, which is often more relevant to its biological activity than its solid-state structure.[3]

NMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Spectrometer Setup Spectrometer Setup Transfer to NMR Tube->Spectrometer Setup 1D NMR (1H, 13C) 1D NMR (1H, 13C) Spectrometer Setup->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Processing (FT, Phasing) Processing (FT, Phasing) 2D NMR (COSY, HSQC, HMBC)->Processing (FT, Phasing) Peak Picking & Integration Peak Picking & Integration Processing (FT, Phasing)->Peak Picking & Integration Structure Elucidation Structure Elucidation Peak Picking & Integration->Structure Elucidation Final Structure Final Structure Structure Elucidation->Final Structure

A typical workflow for structural elucidation using NMR spectroscopy.

Detailed Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the quinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton environments.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] This is invaluable for tracing out the spin systems within the quinoline ring and any substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.

  • Data Interpretation:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to determine the number of neighboring protons.

    • Use the 2D NMR data to piece together the molecular structure, starting with the identification of spin systems from the COSY spectrum and then connecting them using the HMBC data.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of a molecule, which can be used to deduce its structure.

MS is an essential tool for confirming the molecular weight of a newly synthesized quinoline derivative. HRMS is particularly valuable for confirming the elemental composition, which can help to distinguish between isomers. MS/MS is useful for obtaining structural information, especially when combined with other techniques like NMR. The fragmentation patterns of quinoline derivatives can be characteristic of the substitution pattern on the ring system.[6][7]

MS Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis Direct Infusion Direct Infusion LC or GC LC or GC Direct Infusion->LC or GC ESI ESI LC or GC->ESI APCI APCI ESI->APCI EI EI APCI->EI TOF TOF EI->TOF Quadrupole Quadrupole TOF->Quadrupole Ion Trap Ion Trap Quadrupole->Ion Trap Data Analysis Data Analysis Ion Trap->Data Analysis

Sources

Comparative Guide: Biological Activity of Quinoline vs. Isoquinoline Isomers

[1][2]

Executive Summary: The Isomer Dilemma

In drug discovery, the choice between Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) is rarely arbitrary; it is a strategic decision dictating the molecule's metabolic fate, basicity, and target affinity.

While both scaffolds share the formula

1

This guide objectively compares these isomers, providing the experimental frameworks necessary to validate their activity in your own laboratory.

Structural & Physicochemical Basis[3]

The fundamental difference lies in the nitrogen atom's position relative to the fused benzene ring.[2][3] This seemingly minor shift alters the electron density distribution and the

FeatureQuinoline (Benzo[b]pyridine)Isoquinoline (Benzo[c]pyridine)
Structure N at position 1 (adjacent to bridgehead)N at position 2 (separated by one carbon)
Basicity (

)
~4.9 (Weaker base)~5.4 (Stronger base)
Metabolic Risk High: Forms reactive 2,3- or 5,6-epoxides (Genotoxic)Low: Metabolic activation rarely yields stable epoxides
Key Interaction DNA Intercalation, Heme StackingProtein Binding (Kinases, Topoisomerases)
Metabolic Divergence Pathway

The following diagram illustrates the critical safety difference: the formation of the mutagenic epoxide in quinoline metabolism versus the safer hydroxylation pathway of isoquinoline.

MetabolicPathwayscluster_0Quinoline Metabolism (High Risk)cluster_1Isoquinoline Metabolism (Lower Risk)QQuinolineCYPCYP450Q->CYPEpoxQuinoline-5,6-epoxide(Electrophilic/Genotoxic)CYP->EpoxDNADNA Adducts(Mutagenesis)Epox->DNAIQIsoquinolineCYP2CYP450IQ->CYP2HydroHydroxyisoquinolines(Excretable)CYP2->HydroSafeRenal ExcretionHydro->Safe

Figure 1: Comparative metabolic fate. Quinoline's epoxide formation presents a toxicity hurdle often absent in isoquinoline scaffolds.[1]

Therapeutic Case Study A: Antimalarial Activity

Winner: Quinoline

The quinoline scaffold (specifically the 4-aminoquinoline derivative) is the structural backbone of Chloroquine (CQ) and Quinine. The mechanism relies on


  • Mechanism: The malaria parasite digests hemoglobin, releasing toxic free heme.[4][5] It detoxifies this heme by polymerizing it into inert hemozoin crystals. Quinoline drugs cap the growing hemozoin polymer, preventing detoxification and poisoning the parasite with its own metabolic waste.

  • Isoquinoline Performance: While some isoquinoline derivatives show activity, they generally lack the optimal geometry for "capping" the hemozoin crystal compared to the 4-aminoquinoline structure.

Comparative Data: Heme Polymerization Inhibition

Data synthesized from standard

Compound Class

(Heme Aggregation)
Mechanism Efficiency
Chloroquine (Quinoline)

High (Standard)
Quinine (Quinoline)

High
Isoquinoline Derivatives

Low (Steric hindrance)
Primaquine (8-Aminoquinoline)

Inactive in this mechanism*

*Note: Primaquine acts via mitochondrial disruption, not heme inhibition, highlighting that isomer substitution (4- vs 8-amino) alters mechanism entirely.

Protocol 1: -Hematin Inhibition Assay (High-Throughput)

To validate if your isomer acts via the "Chloroquine mechanism."

  • Reagent Prep: Dissolve Hemin Chloride (16.3 mg) in DMSO (1 mL). Dilute to 100 µM in 0.5M acetate buffer (pH 4.8).

  • Incubation: In a 96-well plate, mix 100 µL of Hemin solution with 100 µL of test compound (Quinoline/Isoquinoline isomer) at varying concentrations (0–500 µM).

  • Initiation: Incubate at 37°C for 18–24 hours. The acidic pH mimics the parasite's digestive vacuole, inducing spontaneous polymerization.

  • Quantification:

    • Add 200 µL DMSO to dissolve unpolymerized heme (hemozoin crystals remain insoluble).

    • Transfer supernatant to a new plate.[6]

    • Measure Absorbance at 405 nm .[6][7]

  • Calculation: Lower absorbance = Higher polymerization (Drug failed). Note: This is an inverse assay. Standard protocols often wash the pellet and dissolve it in NaOH to measure the formed crystals directly.

Therapeutic Case Study B: Anticancer Activity

Winner: Context Dependent (Isoquinoline for Topoisomerase I)

While quinolines are potent DNA intercalators (e.g., Camptothecin is a quinoline-fused pyrrole, but often grouped with isoquinoline alkaloids in functional discussions), the isoquinoline scaffold is prominent in inhibiting specific enzymes like Topoisomerase I and protein kinases.

  • Quinoline Focus: DNA intercalation, MDR (Multi-Drug Resistance) reversal.

  • Isoquinoline Focus: Tubulin binding (e.g., Noscapine), Topoisomerase inhibition.

Comparative Data: Cytotoxicity ( against MCF-7 Breast Cancer)
Compound Scaffold

Range
Primary Target
Quinoline-8-ol derivatives

Metal Chelation / DNA
Isoquinoline Alkaloids (Berberine)

Telomerase / Mitochondria
Synthetic 1-substituted Isoquinolines

EGFR / Kinase Inhibition
Protocol 2: MTT Cell Viability Assay

Standard validation for cytotoxic potency.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test isomers dissolved in DMSO (Final DMSO < 0.5%). Treat for 48h.

    • Control: 0.5% DMSO vehicle.

    • Positive Control: Doxorubicin.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial reductases in living cells convert yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance at 570 nm .

Experimental Workflow Visualization

The following diagram outlines the decision tree for screening a new benzopyridine isomer.

AssayWorkflowStartNew Isomer Candidate(Quinoline or Isoquinoline?)Screen1Primary Screen:Physicochemical (LogP, pKa)Start->Screen1DecisionTarget Indication?Screen1->DecisionMalariaPathway A: Malaria(Heme Target)Decision->Malaria Basic N1CancerPathway B: Oncology(DNA/Enzyme Target)Decision->Cancer N2 / Fused SystemsExp_MalBeta-Hematin Inhibition Assay(pH 4.8, 37°C)Malaria->Exp_MalExp_CanMTT Cytotoxicity Assay(MCF-7 / HepG2)Cancer->Exp_CanRead_MalRead Abs @ 405nm(Heme Aggregation)Exp_Mal->Read_MalRead_CanRead Abs @ 570nm(Mitochondrial Activity)Exp_Can->Read_Can

Figure 2: Experimental decision matrix for benzopyridine isomer characterization.

References

  • BenchChem. (2025).[1][8] A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. Retrieved from

  • Egan, T. J., et al. (2000). Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. Experimental Parasitology. Retrieved from

  • Maree, S., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Retrieved from

  • Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Analytical Biochemistry. Retrieved from

  • Chaudhary, J., et al. (2026).[9] Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.[9] ResearchGate. Retrieved from

Comparative Guide: Validation Strategies for Purity Assessment of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the lifecycle of a synthesized compound—whether a novel Active Pharmaceutical Ingredient (API) or a complex intermediate—"purity" is not a singular metric; it is a composite attribute defined by the method used to measure it.

The International Council for Harmonisation (ICH) guideline Q2(R2) governs the validation of these analytical procedures. However, the choice of method often dictates the validity of the result.

  • HPLC-UV/Vis remains the gold standard for detecting related substances (impurities) but suffers from "Response Factor" bias.

  • qNMR (Quantitative NMR) offers absolute quantification without identical reference standards but lacks sensitivity for trace impurities (<0.1%).

  • LC-MS provides necessary specificity for identifying unknowns but is often semi-quantitative due to ionization variance.

This guide objectively compares these methodologies and provides validated protocols to ensure your purity assessment is not just compliant, but chemically accurate.

Comparative Performance Analysis

The following analysis contrasts the three dominant methodologies based on experimental constraints and data quality requirements.

Table 1: Methodological Performance Matrix
FeatureHPLC-UV/Vis (Area %)qNMR (Internal Standard)LC-MS (Impurity Profiling)
Primary Output Chromatographic Purity (Relative)Assay Purity (Absolute mass %)ID & Trace Impurity Detection
Reference Standard Required for accurate assay.Not Required (Any trace standard works).Required for quantification.
Specificity Moderate (Co-elution risks).High (Structural resolution).Very High (Mass discrimination).
Sensitivity (LOD) High (ppm level).Low (~0.1% / 1000 ppm).Ultra-High (ppb level).
Bias Source Extinction coefficient differences (RRF).Incomplete relaxation (

) or phase errors.
Ion suppression/enhancement.
Validation Focus Linearity, Precision, Specificity.Linearity, Relaxation Delay (

), S/N.
LOD/LOQ, Matrix Effects.
Expert Insight: The Causality of Choice
  • Choose HPLC-UV when you need to prove the absence of manufacturing by-products (related substances) down to 0.05% levels (ICH reporting threshold).

  • Choose qNMR when you have a new chemical entity (NCE) with no existing reference standard. qNMR is a primary ratio method; it relies on the physics of nuclear spin, not chemical interaction, making it self-validating for potency assignment.

  • Choose LC-MS only for "Mass Balance" studies to identify what the impurities are, rather than how much is there, unless isotopically labeled standards are available.

Decision Logic & Workflow

The following decision tree illustrates the logical selection process for purity assessment methods based on the stage of development and availability of standards.

MethodSelection Start Synthesized Compound Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Trace Is Trace Impurity Detection (<0.1%) Required? RefStd->Trace No HPLC_Ext Method A: HPLC-UV (External Standard Method) High Accuracy & Sensitivity RefStd->HPLC_Ext Yes qNMR Method B: qNMR (Internal Standard Method) Absolute Purity (Assay) Trace->qNMR No (Assay only) HPLC_Area HPLC-UV (Area %) *Semi-Quantitative only* Trace->HPLC_Area Yes (Screening) LCMS Method C: LC-MS (Impurity Profiling) HPLC_Area->LCMS Unknown Peak ID

Figure 1: Decision matrix for selecting the appropriate purity assessment method based on reference standard availability and sensitivity requirements.

Detailed Validation Protocols

Protocol A: HPLC-UV/Vis Validation (Purity by Area%)

Objective: Validate the method for "Related Substances" according to ICH Q2(R2).

Critical Mechanism: The separation of the analyte from all impurities. Self-Validating Step: Peak Purity Analysis . You must use a Diode Array Detector (DAD) to compare UV spectra across the upslope, apex, and downslope of the main peak. If spectra differ, co-elution is occurring, and the method is invalid.

Workflow:

  • Specificity (Stress Testing):

    • Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

      
      ), and Light.
      
    • Inject stressed samples.[1]

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between all degradation products and the main peak. Peak Purity Index > 990 (instrument dependent).
      
  • Linearity:

    • Prepare 5 concentrations ranging from LOQ (limit of quantification) to 120% of target concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999.[2]
  • Sensitivity (LOD/LOQ):

    • Determine Signal-to-Noise (S/N) ratio.[3]

    • LOD = S/N of 3:1.

    • LOQ = S/N of 10:1.

Protocol B: qNMR Validation (Absolute Assay)

Objective: Determine absolute mass purity without a compound-specific standard.

Critical Mechanism: The integrated area of a resonance signal is directly proportional to the number of nuclei (


) and molar concentration (

). Self-Validating Step:

Relaxation Test
. Incomplete relaxation causes signal truncation and underestimation of purity. You must measure the longitudinal relaxation time (

) of the longest-relaxing proton in the sample.

Workflow:

  • Internal Standard (IS) Selection:

    • Choose a Traceable CRM (Certified Reference Material) like NIST Benzoic Acid or Maleic Acid.

    • Ensure IS signals do not overlap with the analyte.

  • Parameter Optimization (The "Pulse" of the method):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (longest). Example: If T1 is 3s, delay must be 15s.
    • Scans: Minimum 16 (for S/N > 150:1).

  • Experimental Execution:

    • Weigh Analyte (

      
      ) and Internal Standard (
      
      
      
      ) into the same vial using a micro-balance (readability 0.01 mg).
    • Dissolve in deuterated solvent (e.g., DMSO-

      
      ).
      
    • Acquire spectrum.[4][5][6][7]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity.

Validation Lifecycle Diagram

This diagram visualizes the "Self-Validating" loop required for high-integrity data.

ValidationLoop Plan 1. Protocol Design (Define T1, UV Wavelength) Exec 2. Execution (Stress Testing / Data Acq) Plan->Exec Check 3. System Suitability (S/N > 10, Rs > 1.5) Exec->Check Check->Plan Fail (Re-optimize) Report 4. Purity Calculation (Mass Balance / qNMR) Check->Report Pass

Figure 2: The iterative validation lifecycle. Note the feedback loop from System Suitability back to Design if criteria (Specificity/Relaxation) are not met.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][8][9][10] [Link]

  • National Institute of Standards and Technology (NIST). (2018).[11] Certificate of Analysis: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid).[2][11] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Comparative Guide to DFT Calculations for Predicting the Reactivity of 2-Chloroquinolines in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. Predicting the regioselectivity and overall reactivity of these molecules is paramount for efficient drug design and synthesis. This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for predicting the reactivity of 2-chloroquinolines. We delve into the theoretical underpinnings of DFT-based reactivity descriptors, offer a comparative analysis of various functionals and basis sets, and present a practical, step-by-step workflow for researchers. This guide is intended for computational chemists, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction: The Strategic Importance of 2-Chloroquinolines and Reactivity Prediction

The quinoline ring system is a privileged scaffold in drug discovery, found in a wide array of therapeutic agents with activities spanning antibacterial, antimalarial, anticancer, and anti-inflammatory domains.[1][2] Within this class, 2-chloroquinolines are particularly valuable synthetic intermediates. The chlorine atom at the C2 position acts as an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel drug candidates.[3]

However, the quinoline ring possesses multiple potentially reactive sites, leading to challenges in controlling the regioselectivity of its reactions. For instance, in substituted 2,4-dichloroquinolines, a common synthetic precursor, nucleophilic attack can occur at either the C2 or C4 position.[4][5] Predicting the favored reaction site is crucial for devising efficient synthetic routes and avoiding tedious separation of isomers. This is where computational chemistry, and specifically Density Functional Theory (DFT), has emerged as a powerful predictive tool.[6][7] By modeling the electronic structure of 2-chloroquinolines, DFT can provide quantitative insights into their reactivity, guiding experimental efforts and reducing the cycle time for drug discovery.[8]

Theoretical Foundations: Harnessing DFT for Chemical Reactivity Insights

Density Functional Theory has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost.[9] It is founded on the principle that the ground-state energy of a molecule can be determined from its electron density, ρ(r). This is a more computationally tractable approach than solving the many-electron Schrödinger equation directly.

For reactivity studies, Conceptual DFT provides a framework for defining and calculating various chemical concepts from the electron density. These "reactivity descriptors" allow us to translate the quantum mechanical properties of a molecule into the language of chemical reactivity.

A cornerstone of reactivity theory is Frontier Molecular Orbital (FMO) Theory , which posits that chemical reactions are primarily governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[2]

  • HOMO: The outermost orbital containing electrons. Its energy is related to the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: The innermost orbital devoid of electrons. Its energy is related to the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity and lower kinetic stability.[7][10]

A Comparative Analysis of DFT Functionals and Basis Sets for Halogenated Heterocycles

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For a system like 2-chloroquinoline, which contains a halogen atom and a heteroaromatic ring system, this choice is particularly important.

Selecting an Appropriate Functional

The exchange-correlation functional is an approximation of the complex many-body electron interactions. There is no single "best" functional for all applications, but several have shown good performance for organic and organometallic systems.[11][12]

FunctionalTypeStrengthsWeaknessesRecommended for 2-Chloroquinolines?
B3LYP Hybrid-GGAA widely used and well-benchmarked functional for general-purpose calculations on organic molecules.[1][13][14]May not be the most accurate for systems with significant non-covalent interactions or for calculating reaction barriers.Yes, a good starting point.
M06-2X Hybrid-meta-GGAGenerally provides good accuracy for main-group thermochemistry, kinetics, and non-covalent interactions.Can be more computationally expensive than B3LYP.Yes, highly recommended for reaction barrier calculations.
CAM-B3LYP Range-separated HybridPerforms well for charge-transfer excitations and systems where long-range interactions are important.May not offer a significant advantage over other functionals for ground-state reactivity prediction.A good choice, particularly for excited-state properties.
ωB97X-D Range-separated Hybrid with dispersion correctionIncludes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[3]The empirical correction may not be universally applicable.Recommended if non-covalent interactions are expected to play a key role.

Expert Insight: For predicting the regioselectivity of SNAr reactions on 2-chloroquinolines, which involves calculating activation energy barriers, a functional from the Minnesota family like M06-2X is often a reliable choice due to its parameterization for kinetics. However, the workhorse B3LYP functional remains a cost-effective and often sufficiently accurate option for initial reactivity assessments based on ground-state properties.[1][13]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution, leading to higher accuracy at a greater computational cost.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The "++" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions, which are crucial for accurately describing bonding. For 2-chloroquinolines, at least a 6-311+G(d,p) basis set is recommended for reliable results.

  • Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally demanding. The "aug-" prefix signifies the addition of diffuse functions. The aug-cc-pVTZ basis set is often used for high-accuracy benchmark calculations.

Trustworthiness Check: To ensure the reliability of your calculations, it is good practice to perform a basis set convergence test. This involves carrying out the calculation with a series of increasingly larger basis sets (e.g., cc-pVDZ -> cc-pVTZ -> cc-pVQZ) to see if the property of interest (e.g., relative energy) converges to a stable value.

Key Reactivity Descriptors for 2-Chloroquinolines: A Comparative Interpretation

Once a suitable level of theory (functional and basis set) is chosen, DFT can be used to calculate various descriptors that provide insights into the reactivity of 2-chloroquinolines.

Global Reactivity Descriptors

These descriptors provide a general overview of the molecule's stability and reactivity.

DescriptorFormulaInterpretation for Reactivity
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher reactivity.[2]
Chemical Hardness (η) (ELUMO - EHOMO)/2A measure of resistance to change in electron distribution. Harder molecules are less reactive.[4][10]
Electronegativity (χ) -(EHOMO + ELUMO)/2A measure of the molecule's ability to attract electrons.[4][10]
Electrophilicity Index (ω) χ2 / (2η)A measure of the molecule's ability to act as an electrophile.[10][13]
Local Reactivity Descriptors: Pinpointing the Reactive Sites

While global descriptors give a general picture, local descriptors are essential for predicting regioselectivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a simple, visual way to identify electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. For 2-chloroquinoline, the MEP would show electron-deficient regions around the carbon atoms attached to the electronegative nitrogen and chlorine atoms, suggesting these are likely sites for nucleophilic attack.[9]

Fukui Functions (f(r)): Named after Nobel laureate Kenichi Fukui, these functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. They provide a more quantitative measure of local reactivity than MEP. There are three main types of Fukui functions:

  • f+(r): For nucleophilic attack (attack by an electron donor). It indicates the sites most favorable for accepting an electron.

  • f-(r): For electrophilic attack (attack by an electron acceptor). It indicates the sites most favorable for donating an electron.

  • f0(r): For radical attack.

For predicting the reactivity of 2-chloroquinolines towards nucleophiles, the condensed Fukui function for nucleophilic attack (fk+) is particularly useful. This value is calculated for each atom (k) in the molecule. The atom with the highest fk+ value is predicted to be the most susceptible to nucleophilic attack.[14]

Case Study: Predicting the Regioselectivity of SNAr on 2,4-Dichloroquinoline

Let's consider the reaction of a generic nucleophile (Nu-) with 2,4-dichloroquinoline. The nucleophile can attack either the C2 or the C4 position. DFT can be used to predict the major product by comparing the activation energies (ΔG‡) of the two competing pathways. The pathway with the lower activation energy will be kinetically favored.

The SNAr mechanism is often depicted as a two-step process involving a Meisenheimer intermediate. However, extensive computational work suggests that many SNAr reactions, particularly with good leaving groups like chloride, may proceed through a single, concerted transition state. Therefore, two computational approaches can be employed:

  • Stepwise Mechanism (Meisenheimer Intermediate): Calculate the relative energies of the two possible Meisenheimer intermediates (one for attack at C2 and one for attack at C4). According to Hammond's postulate, the more stable intermediate should be formed via a lower-energy transition state.

  • Concerted Mechanism (Transition State Search): Locate the transition state structures for the direct displacement of the chloride at both the C2 and C4 positions. A comparison of the calculated activation energies (ΔG‡ = GTS - GReactants) will directly indicate the preferred reaction pathway.[4]

Recent studies on the regioselectivity of SNAr on 2,4-dichloroquinazoline, a similar heterocyclic system, have shown that DFT calculations of the activation energy for nucleophilic attack at the C4 position are lower than at the C2 position, which aligns with experimental observations.[4] This highlights the predictive power of DFT in these systems.

Practical Workflow for DFT-Based Reactivity Prediction

This section provides a generalized, step-by-step protocol for predicting the reactivity of a 2-chloroquinoline derivative.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

  • Molecule Building and Pre-optimization:

    • Build the 3D structure of the 2-chloroquinoline derivative using a molecular editor.

    • Perform an initial geometry optimization using a fast, low-level method like molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This provides a reasonable starting geometry for the DFT calculation.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation at your chosen level of theory (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)).

    • Include a solvent model (e.g., PCM or SMD) to account for the effect of the solvent, as this can significantly influence reactivity.

    • Run the calculation and ensure it has converged successfully to a minimum on the potential energy surface (no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • MEP: Generate the molecular electrostatic potential surface from the optimized geometry.

    • Fukui Functions: To calculate condensed Fukui functions, you will need to perform single-point energy calculations on the optimized geometry of the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons). The atomic charges from these calculations (e.g., using Natural Bond Orbital (NBO) or Hirshfeld population analysis) are then used to compute the fk+ and fk- values.

  • Transition State (TS) Searching (for SNAr):

    • Build an initial guess for the transition state structure for nucleophilic attack at each competing site.

    • Perform a TS optimization calculation (e.g., using the QST2 or QST3 method in Gaussian).

    • Verify that the optimized structure is a true transition state by performing a frequency calculation. A genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Calculate the Gibbs free energy of the reactants and the transition state to determine the activation energy (ΔG‡).

  • Data Analysis and Interpretation:

    • Visualize the MEP to identify electrophilic sites.

    • Analyze the condensed Fukui function values to quantitatively determine the most reactive atoms.

    • Compare the activation energies for competing reaction pathways to predict the major product.

Visualization of Key Concepts

DFT_Workflow cluster_setup Setup cluster_calc DFT Calculation cluster_analysis Reactivity Analysis cluster_output Prediction mol_build 1. Build Molecule pre_opt 2. Pre-optimize (MM/Semi-empirical) mol_build->pre_opt dft_setup 3. Choose Functional/Basis Set pre_opt->dft_setup geom_opt 4. Geometry Optimization (in solvent) dft_setup->geom_opt freq_check 5. Frequency Check (0 imaginary) geom_opt->freq_check mep 6a. Calculate MEP freq_check->mep fukui 6b. Calculate Fukui Functions freq_check->fukui ts_search 6c. Transition State Search (optional) freq_check->ts_search prediction 7. Predict Reactive Sites/Regioselectivity mep->prediction fukui->prediction ts_search->prediction Fukui_Attack cluster_quinoline 2-Chloroquinoline N N C2 C2 N->C2 C3 C3 C2->C3 Cl Cl C2->Cl label_C2 High f_k^+ C2->label_C2 C4 C4 C3->C4 label_C4 High f_k^+ C4->label_C4 Nu Nucleophile (Nu-) Nu->C2 Attack at C2 Nu->C4 Attack at C4

Caption: Fukui functions (fk+) identify sites susceptible to nucleophilic attack on 2-chloroquinoline.

Conclusion and Future Perspectives

DFT calculations offer a robust and reliable framework for predicting the reactivity of 2-chloroquinolines, providing invaluable guidance for synthetic chemists in drug development. By carefully selecting a suitable functional (e.g., M06-2X or B3LYP) and basis set (e.g., 6-311+G(d,p)), researchers can obtain quantitative insights into both global and local reactivity. The calculation of local reactivity descriptors like MEP and Fukui functions can effectively pinpoint the most reactive sites, while the computation of activation energies for competing SNAr pathways allows for the prediction of regioselectivity.

Looking ahead, the integration of machine learning (ML) with DFT is poised to revolutionize reactivity prediction. [6][7]ML models can be trained on large datasets of DFT-calculated reaction energies to predict the outcomes of new reactions almost instantaneously. [8]This hybrid DFT-ML approach has the potential to enable high-throughput virtual screening of 2-chloroquinoline derivatization reactions, further accelerating the pace of drug discovery.

References

  • Alharbi, S. K., Alahmadi, S. M., Omar, I., Khashoqji, M. M., Aljohani, F. S., Barnawi, I. O., Fathalla, M., Abdel-Latif, S. A., Salaheldeen, M., & Abu-Dief, A. M. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI. [Link]

  • Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. JACS. [Link]

  • Jorgensen, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry. [Link]

  • Al-Ghul, T., et al. (2021). DFT boosts machine-learning models of nucleophilic aromatic substitution reactions. Chemistry World. [Link]

  • Kromann, J. C., Jensen, J. H., Kruszyk, M., Jessing, M., & Jørgensen, M. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Misra, N., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics. [Link]

  • Wang, Y., et al. (2022). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2025). ResearchGate. [Link]

  • El-Faham, A., et al. (2021). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. Molecules. [Link]

  • Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). Polymers. [Link]

  • Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. (2021). World Journal of Applied Chemistry. [Link]

  • Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. (2006). The Journal of Physical Chemistry A. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. (2024). ChemSusChem. [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (2021). International Journal of Molecular Sciences. [Link]

  • Benchmark study of DFT functionals for late-transition-metal reactions. (n.d.). SciSpace. [Link]

  • Benchmarking of Density Functionals for the Accurate Description of Thiol−Disulfide Exchange. (2014). Journal of Chemical Theory and Computation. [Link]

  • Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. (2022). Molecules. [Link]

  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (2023). Polycyclic Aromatic Compounds. [Link]

  • Understanding DFT uncertainties for more reliable reactivity predictions by advancing the analysis of error sources. (n.d.). ChemRxiv. [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. [Link]

  • Fukui Functions, RDG, ELF, And LOL Analysis Of 2-Chloro-4,6-Diphenyl- 1,3,5 Triazine Using DFT. (2023). Journal of Harbin Engineering University. [Link]

  • Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. (2025). ResearchGate. [Link]

  • Benchmarking density functional methods against the S66 and S66x8 datasets for non-covalent interactions. (2011). Physical Chemistry Chemical Physics. [Link]

  • DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. (2018). Journal of Chemistry. [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. (n.d.). ChemRxiv. [Link]

Sources

Comparative Guide: Vilsmeier-Haack (Meth-Cohn) vs. Friedländer Annulation for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection for Medicinal Chemistry

For drug development professionals, the choice between Friedländer annulation and Vilsmeier-Haack (specifically the Meth-Cohn cyclization) is rarely about yield alone—it is about substrate stability and downstream utility .

  • Select Friedländer Annulation when you require a convergent synthesis of polysubstituted quinolines from diverse carbonyl partners, provided you can access or generate stable 2-aminoaryl ketone precursors. It is the superior choice for atom economy and "green" process scaling.

  • Select Vilsmeier-Haack (Meth-Cohn) when you need to bypass the instability of 2-aminobenzaldehydes. This method converts stable acetanilides directly into 2-chloro-3-formylquinolines . While less atom-efficient, it installs two critical synthetic handles (Cl and CHO) simultaneously, making it the "Swiss Army Knife" approach for library generation in SAR studies.

Part 1: Mechanistic Deep Dive & Causality

Friedländer Annulation: The Convergent Classic

The Friedländer reaction is a condensation between a 2-aminoaryl aldehyde/ketone and a ketone containing an


-methylene group.[1]
  • The Challenge: The primary bottleneck is the starting material. 2-aminobenzaldehyde is notoriously unstable, prone to self-condensation (polymerization) upon storage.[2]

  • The Fix: Modern protocols often generate the 2-aminobenzaldehyde in situ (e.g., reduction of 2-nitro derivatives) to immediately trap it with the ketone partner.

Figure 1: Friedländer Annulation Mechanism The pathway involves an initial aldol-type condensation followed by cyclodehydration.

Friedlander SM1 2-Aminobenzaldehyde Inter1 Schiff Base / Enamine Intermediate SM1->Inter1 Acid/Base Cat. SM2 Ketone (α-methylene) SM2->Inter1 Inter2 Aldol Adduct Inter1->Inter2 Tautomerization Product Substituted Quinoline Inter2->Product - H₂O (Cyclodehydration) Water H₂O (Byproduct) Inter2->Water

Caption: The Friedländer synthesis proceeds via condensation and dehydration, releasing water as the sole byproduct.[3]

Vilsmeier-Haack (Meth-Cohn Synthesis): The Functionalizer

This approach, formally the Meth-Cohn synthesis, utilizes the Vilsmeier reagent (DMF + POCl


) to cyclize acetanilides.[4]
  • The Advantage: Acetanilides are shelf-stable, cheap, and easily synthesized from anilines.

  • The Trade-off: The reaction generates significant phosphorus waste and requires careful temperature control to manage the exotherm of the Vilsmeier reagent formation.

  • The Product: It specifically yields 2-chloro-3-formylquinolines .[4][5][6] The C2-chlorine allows for

    
     substitutions, and the C3-aldehyde allows for reductive aminations or olefinations—ideal for diverting synthesis toward diverse drug analogs.
    

Figure 2: Meth-Cohn (Vilsmeier) Cyclization Pathway Note the transformation of the amide oxygen into a leaving group, facilitating the ring closure.

MethCohn Reagent Vilsmeier Reagent (DMF + POCl₃) Inter1 Imidoyl Chloride Intermediate Reagent->Inter1 + SM SM Acetanilide SM->Inter1 Inter2 Vilsmeier Adduct (Non-cyclic) Inter1->Inter2 Formylation Cyclic Cyclized Iminium Species Inter2->Cyclic Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclic->Product Hydrolysis (Workup)

Caption: Meth-Cohn synthesis uses Vilsmeier reagent to activate acetanilide, cyclizing to a functionalized quinoline.

Part 2: Comparative Performance Analysis

The following data aggregates typical performance metrics from literature standards (e.g., J. Org. Chem., Tetrahedron).

Table 1: Critical Performance Metrics
FeatureFriedländer AnnulationVilsmeier-Haack (Meth-Cohn)
Starting Material Stability Low (2-aminobenzaldehydes polymerize)High (Acetanilides are stable solids)
Atom Economy High (H₂O is often only byproduct)Low (Loss of PO₂Cl, HCl, etc.)
Reagent Safety Moderate (Base/Acid catalysts)Hazardous (POCl₃ is corrosive/toxic)
Product Scope Alkyl/Aryl substituted quinolines2-Chloro-3-formyl derivatives (Specific)
Reaction Time 2–12 Hours4–16 Hours
Typical Yield 70–95%60–85%
Purification Crystallization often sufficientColumn chromatography often required
The "Green" Verdict[7]
  • Friedländer: Superior Green Chemistry profile. If performed in ethanol with a reusable solid acid catalyst, it approaches near-zero waste.

  • Meth-Cohn: High E-factor (mass of waste/mass of product) due to stoichiometric phosphorus waste and large volumes of water required to quench POCl

    
    .
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Friedländer Synthesis (Base-Catalyzed)

Target: 2-Methyl-3-phenylquinoline

Rationale: This protocol uses a "one-pot" approach where the unstable amino-aldehyde is reacted immediately, minimizing polymerization.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and reflux condenser.

  • Reactants: Charge the flask with 2-aminobenzophenone (1.97 g, 10 mmol) and phenylacetone (1.34 g, 10 mmol).

  • Solvent & Catalyst: Add Ethanol (20 mL) followed by KOH pellets (0.15 g, ~2.5 mmol).

    • Checkpoint: Ensure KOH is fully dissolved before heating to prevent hot-spots.

  • Reaction: Heat to reflux (80°C) for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The fluorescent amino-ketone spot should disappear.

  • Workup: Cool to room temperature. Pour mixture into crushed ice (100 g).

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 85-92%.[7]

Protocol B: Meth-Cohn Synthesis (Vilsmeier-Haack)

Target: 2-Chloro-3-formylquinoline

Rationale: Temperature control is critical here. The formation of the Vilsmeier reagent is exothermic, and the cyclization requires high heat.

  • Reagent Formation (Critical Step):

    • In a dry 3-neck RBF under Argon, add dry DMF (3 equiv, 2.5 mL).

    • Cool to 0°C (Ice/Salt bath).

    • Add POCl

      
       (7 equiv, 6.5 mL) dropwise via syringe pump or addition funnel over 30 mins.
      
    • Safety: Do not let temp exceed 10°C. A white semi-solid (Vilsmeier salt) will form.

  • Substrate Addition:

    • Add Acetanilide (1.35 g, 10 mmol) in one portion to the cold reagent.

  • Cyclization:

    • Remove ice bath. Stir at RT for 30 mins.[5][8]

    • Heat to 85°C for 6–12 hours.

    • Validation: The mixture will turn deep yellow/orange. Monitor CO

      
       evolution (bubbler).
      
  • Quenching (Hazardous):

    • Cool reaction to RT.

    • Pour slowly into a beaker of crushed ice/water (200 mL) with vigorous stirring.

    • Note: This hydrolysis releases HCl gas and heat. Perform in a fume hood.

  • Isolation:

    • Stir the aqueous slurry for 30 mins to ensure complete hydrolysis of the iminium salt.

    • Filter the resulting yellow precipitate. Wash with copious water.

    • Recrystallize from acetonitrile or ethyl acetate.

    • Expected Yield: 70-80%.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[9][10] The Vilsmeier–Haack Reaction (Review).[4][6][8][9] Comprehensive Organic Synthesis. Link

  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions.[4][5][8][9][10][11][12][13][14][15] Link

  • Marco-Contelles, J., Perez-Mayoral, E., & Samadi, A. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. Link

  • Rajput, A. P., & Girase, P. D. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences. Link

  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. Link

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-3-chloromethyl-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of quinoline-based pharmacophores—widely used in antimalarial and kinase inhibitor development—2-Chloro-3-chloromethyl-6-methylquinoline (CAS: 948291-18-7) serves as a critical electrophilic intermediate. Its dual-halogenated motif presents unique analytical challenges, particularly in distinguishing it from structural isomers and process-related impurities.

This guide objectively compares two primary mass spectrometry (MS) workflows for the characterization of this compound: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS . While EI provides a structural fingerprint essential for library matching, ESI-MS/MS offers superior sensitivity for trace impurity profiling in biological matrices.

Compound Profile & Isotopic Signature[1][2]

Before analyzing fragmentation, one must establish the isotopic baseline. This compound contains two chlorine atoms, creating a distinct isotopic cluster that serves as a self-validating spectral feature.

  • Formula: C₁₁H₉Cl₂N[1]

  • Monoisotopic Mass: 225.01 Da (

    
    Cl
    
    
    
    )
  • Isotopic Pattern (Cl

    
    ):  The presence of two chlorine atoms dictates a characteristic 9:6:1  intensity ratio for the M, M+2, and M+4 peaks.
    
Ion Speciesm/z (Theoretical)Relative Abundance (Approx.)[2]Structural Origin
M

225.0100%

Cl -

Cl
[M+2]

227.064%

Cl -

Cl
[M+4]

229.010%

Cl -

Cl

Expert Insight: In any fragmentation analysis of this molecule, daughter ions retaining one chlorine must exhibit a 3:1 (M/M+2) ratio.[3] Loss of this pattern confirms the elimination of a halogen.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization[5][6]

Method A: Electron Ionization (EI) - GC-MS

Best For: Structural elucidation, library identification, and purity analysis of raw synthesis materials.

  • Mechanism: High-energy electron bombardment (70 eV) induces extensive fragmentation.

  • Performance:

    • Molecular Ion: Distinct M

      
       observed, though often with lower intensity than base peaks.
      
    • Fragmentation Logic: The benzylic C-Cl bond (at the 3-chloromethyl position) is significantly weaker than the aryl C-Cl bond (at position 2).

    • Dominant Pathway: Homolytic cleavage of the benzylic chlorine is the primary driver, yielding a resonance-stabilized quinolinylmethyl cation (m/z 190).

Method B: Electrospray Ionization (ESI) - LC-MS/MS

Best For: Trace detection in biological fluids, reaction monitoring (kinetic studies), and thermally labile mixtures.

  • Mechanism: Soft ionization via protonation

    
    .
    
  • Performance:

    • Molecular Ion: Dominant

      
       at m/z 226.
      
    • Fragmentation Logic: Requires Collision Induced Dissociation (CID). The protonated molecule typically eliminates neutral HCl or undergoes ring contractions.

    • Specificity: Tandem MS (MRM mode) allows for high-sensitivity quantitation using the transition

      
      .
      
Comparative Data Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Source Energy 70 eV (Hard)~3-5 kV (Soft)
Primary Signal Fragment Ions (m/z 190, 154)Protonated Molecule (

226)
Sensitivity Moderate (ng range)High (pg range)
Isomer Differentiation High (Fingerprint region)Low (requires MS/MS optimization)
Sample State Volatile / Gas PhaseLiquid Phase

Fragmentation Pathways & Mechanism[7][8][9][10]

The following diagram illustrates the distinct fragmentation pathways driven by the stability of the quinoline core and the lability of the chloromethyl group.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 225 (EI) / 226 (ESI) Frag_190 Benzylic Cation [M - Cl]+ m/z 190 M_Ion->Frag_190 EI: -Cl• (Benzylic cleavage) ESI: -HCl (Neutral loss) Frag_154 Quinoline Core [M - Cl - HCl]+ m/z 154 Frag_190->Frag_154 -HCl (Elimination) Frag_127 Ring Degradation [M - Cl - HCl - HCN]+ m/z 127 Frag_154->Frag_127 -HCN (Ring contraction) key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Figure 1: Proposed fragmentation pathway highlighting the preferential loss of the benzylic chlorine atom (m/z 190) followed by degradation of the quinoline core.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended.

Protocol A: GC-MS Analysis (EI)
  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole system.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Self-Validation Step: Verify the presence of the m/z 190 base peak. If m/z 225 is absent, lower the inlet temperature to prevent thermal degradation.

Protocol B: LC-MS/MS Analysis (ESI)
  • Instrument: Triple Quadrupole (e.g., Sciex 4500 or Thermo TSQ).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Source Parameters:

    • Voltage: +4500 V.

    • Temp: 450°C.

    • Curtain Gas: 30 psi.

  • MRM Transitions (Positive Mode):

    • Quantifier: 226.0

      
       190.0 (CE: 25 eV).
      
    • Qualifier: 226.0

      
       154.0 (CE: 40 eV).
      

Expert Commentary & Troubleshooting

The "Benzylic Trap": A common error in analyzing 2-Chloro-3-chloromethyl-6-methylquinoline is misidentifying the [M-Cl]


 peak (m/z 190) as the molecular ion of a de-chlorinated impurity (e.g., 2-chloro-3-methyl-6-methylquinoline).
  • Correction: Always check the isotope pattern of the m/z 190 peak. If it shows a 3:1 ratio (indicating 1 Cl), it is a fragment.[3] If it shows no isotope pattern, it is a non-chlorinated impurity.

Solvent Compatibility: Avoid using nucleophilic solvents (like methanol) in the sample preparation if the sample will sit for extended periods. The chloromethyl group is highly reactive and can form methoxy-derivatives (solvolysis), creating an artifact peak at m/z 221 (


).
  • Recommendation: Use Acetonitrile or Dichloromethane/Hexane mixtures.

References

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Drabu, S. (2009).[4] N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline.[4][5] Molbank, 2009(3), M618. (Validates synthesis and characterization of the chloromethyl intermediate). Retrieved from [Link][4]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. (General reference for ionization comparison). Retrieved from [Link]

Sources

Comparative Assessment of Lipophilicity in Substituted Quinolines: Methodological Validation and Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilicity Goldilocks Zone"

In drug discovery, the quinoline scaffold is a "privileged structure," forming the backbone of critical antimalarial (Chloroquine), anticancer (Camptothecin analogs), and antibacterial agents. However, the efficacy of these derivatives hinges on lipophilicity (


), which governs membrane permeability, blood-brain barrier (BBB) crossing, and metabolic stability.

For quinolines, evaluating lipophilicity is not trivial. The basic nitrogen atom (


 for unsubstituted quinoline) creates pH-dependent ionization issues that can skew standard partition coefficient measurements. This guide compares the three primary evaluation methodologies—Shake-Flask , RP-HPLC , and In Silico —and provides a validated RP-HPLC protocol optimized for substituted quinolines.

Methodological Comparison: Selecting the Right Tool

While the Shake-Flask method remains the thermodynamic "gold standard," it is often impractical for high-throughput screening (HTS) of quinoline libraries. Below is an objective comparison of the available methodologies.

Table 1: Comparative Matrix of Lipophilicity Evaluation Methods
FeatureShake-Flask (Standard)RP-HPLC (Indirect)Computational (In Silico)
Principle Thermodynamic equilibrium between n-octanol and water.Kinetic partitioning between non-polar stationary phase and polar mobile phase.Algorithms (fragment-based or atom-based) summing contributions.
Accuracy High (Gold Standard).Medium-High (Depends on calibration standards).Low-Medium (Often fails with tautomers/zwitterions).
Throughput Low (Manual separation).High (Automated injection).Ultra-High (Instant).
Sample Req. High (>5 mg).Low (<0.1 mg).None.
Quinoline Specific Issues Emulsion formation; difficult to measure logP > 4.0.Silanol interactions with basic quinoline nitrogen can cause peak tailing.Frequently miscalculates intramolecular H-bonds (e.g., 8-hydroxyquinoline).
Best Use Case Final validation of a lead candidate.Screening libraries of 50+ derivatives.Virtual screening before synthesis.

Validated Experimental Protocol: RP-HPLC Determination

As an Application Scientist, I recommend RP-HPLC for evaluating substituted quinolines due to its speed and reproducibility. The following protocol minimizes the "silanol effect" (where basic quinolines stick to acidic silanols on the column), ensuring accurate


 correlation.
The Principle

The retention factor (


) is linearly correlated with 

according to the Collander equation:

Where

and

are determined using a calibration set of compounds with known

.
Materials & Instrumentation
  • Instrument: HPLC with UV-Vis/PDA detector (Detection at 254 nm).

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse XDB-C18),

    
     mm, 5 
    
    
    
    m. Note: End-capping is critical to cover free silanols.
  • Mobile Phase: Methanol / Phosphate Buffer (20 mM, pH 7.4).

    • Why pH 7.4? To measure

      
       (distribution coefficient) which is more physiologically relevant, or adjust pH > 8.0 to suppress ionization and measure 
      
      
      
      (neutral species).
  • Dead Time Marker (

    
    ):  Uracil or Sodium Nitrate (unretained compounds).
    
Step-by-Step Workflow
  • Preparation of Standards: Prepare 1 mM solutions of 5 calibration standards (e.g., Toluene, Benzene, Naphthalene, Quinoline, Indole) in Methanol.

  • Preparation of Analytes: Dissolve substituted quinoline derivatives in Methanol (0.5 mg/mL).

  • Isocratic Run: Set flow rate to 1.0 mL/min. Run isocratic elution at varying Methanol fractions (

    
    ) to extrapolate to 
    
    
    
    water (
    
    
    ) if high precision is needed, or use a single standard isocratic point (e.g., 60% MeOH) for rapid screening.
  • Calculation: Calculate the capacity factor (

    
    ) for each peak:
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is dead time.
Decision Logic & Workflow Diagram

HPLC_Workflow Start Start: Quinoline Sample Solubility Check Solubility (MeOH/Buffer) Start->Solubility Solubility->Start Insoluble (Adjust Solvent) Prep Sample Prep (0.5 mg/mL) Solubility->Prep Soluble Inject Inject into HPLC (C18 Column, pH 7.4) Prep->Inject Detect Measure tR (UV @ 254nm) Inject->Detect Calc Calculate k' = (tR-t0)/t0 Detect->Calc Convert Convert to logP (via Calibration Curve) Calc->Convert

Figure 1: Operational workflow for RP-HPLC lipophilicity determination.

Data Analysis: Substituent Effects on Quinoline Lipophilicity[1][2][3]

The lipophilicity of quinolines is heavily influenced by the position and electronic nature of substituents. Below is a summary of experimental data comparing key derivatives.

Table 2: Experimental vs. Predicted logP Values
CompoundSubstituentPositionExperimental

(Shake Flask)
RP-HPLC Derived

Notes on Deviation
Quinoline -H-2.032.05Baseline reference.[1]
8-Hydroxyquinoline -OH81.851.92Anomaly: -OH usually lowers logP significantly, but intramolecular H-bonding (N...HO) shields polarity, keeping logP higher than expected.
6-Hydroxyquinoline -OH61.281.30No intramolecular H-bond; fully exposed polar group lowers logP.
Chloroquine Side chain44.634.58Highly lipophilic due to chlorination and alkyl side chain.
4-Chloroquinoline -Cl42.953.01Halogens significantly increase lipophilicity (+0.9 log units).
Quinine Complex-3.443.50Large hydrophobic surface area.
Structure-Property Relationships (SAR)
  • Intramolecular Hydrogen Bonding (The "Ortho" Effect): Placing a hydrogen bond donor (like -OH) at the C8 position allows interaction with the quinoline nitrogen lone pair. This "hides" the polar groups from the solvent, making the molecule more lipophilic than its C6 or C3 isomers. This is crucial for BBB permeability.

  • Halogenation: Adding -Cl or -Br (Electron Withdrawing Groups) generally increases

    
     by ~0.7 to 1.0 unit per halogen. This also increases metabolic stability but decreases water solubility.
    
  • Side Chains: The bulky basic side chain in Chloroquine increases

    
     drastically, facilitating accumulation in the parasite's acidic food vacuole (ion trapping).
    
Mechanistic Diagram: Substituent Impact

SAR_Logic Base Quinoline Scaffold (logP ~ 2.0) Hydrophilic Polar Groups (-OH, -NH2, -COOH) Base->Hydrophilic Lipophilic Non-Polar Groups (-Cl, -CH3, -Ph) Base->Lipophilic LowerP Decrease logP (Improved Solubility) Hydrophilic->LowerP IntraHB Intramolecular H-Bond (e.g., 8-OH) Hydrophilic->IntraHB If at Pos 8 HigherP Increase logP (Improved Membrane Permeability) Lipophilic->HigherP Shielding Polarity Shielding (Unexpected logP retention) IntraHB->Shielding Shielding->HigherP Relative to Pos 6

Figure 2: Causal relationship between substituent nature/position and resulting lipophilicity.

Conclusion

For routine screening of substituted quinolines, RP-HPLC is the superior method due to its balance of speed and accuracy, provided that end-capped columns and buffered mobile phases are used to manage the basicity of the quinoline nitrogen.

Critical Takeaway: Do not rely solely on calculated


 (cLogP) for 8-substituted quinolines. The intramolecular hydrogen bonding creates a "chameleon effect" that algorithms often miss, potentially leading to the rejection of viable drug candidates that actually possess adequate membrane permeability.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Andrés, A., et al. (2015).[2] Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation.[2][3] European Journal of Pharmaceutical Sciences.[3] Link

  • Musioł, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Reference Text).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-chloromethyl-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Chloro-3-chloromethyl-6-methylquinoline is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and antimalarial scaffolds. While essential for drug development, its structural pharmacophore presents specific hazards that standard "lab safety" protocols often underestimate.[1]

The Core Hazard: The presence of the chloromethyl (-CH₂Cl) group attached to the aromatic quinoline ring renders this compound a potent alkylating agent .[1] Unlike simple irritants, alkylating agents can covalently bind to nucleophilic sites on biological macromolecules (DNA, proteins).[1] Consequently, this compound must be handled with the assumption that it is a lachrymator , a sensitizer , and corrosive to mucous membranes.[1]

This guide moves beyond generic advice, providing a containment strategy based on the molecule's specific reactivity profile.[1]

Hazard Mechanism & Causality

To select the correct PPE, one must understand the "Why."[1]

  • Alkylating Potential: The benzylic-like chloride is highly reactive.[1] Upon contact with skin or lung tissue, it can alkylate cellular proteins, leading to delayed burns and sensitization.[1]

  • Hydrolytic Instability: In the presence of moisture (humidity/sweat), the chloromethyl group hydrolyzes to release Hydrochloric Acid (HCl) locally. This generates an immediate chemical burn risk in addition to the alkylation hazard.

  • Quinoline Scaffold: The nitrogen-containing ring contributes to high lipophilicity, facilitating rapid absorption through the skin barrier.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorinated heterocycles in solution.[2] The following matrix prescribes the defense layers required for solid vs. solution handling.

Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Double-Gloving Strategy Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Extended Cuff)Breakthrough Time: Chlorinated aromatics can permeate thin nitrile in <15 mins. The air gap between gloves provides a critical buffer zone for detection and removal.[1]
Hand (Solution) Laminate Liner Silver Shield / 4H® (Under nitrile)Required if handling concentrated stock solutions (>0.5 M).[1] Laminates are impermeable to small halogenated alkyls where nitrile fails.[1]
Ocular Sealed Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are prohibited .[1] Vapors/dust are lachrymatory; gas-tight seals prevent ocular chemical burns.[1]
Respiratory Engineering Control Class II Biological Safety Cabinet or Fume Hood Zero-Inhalation Tolerance. Do not rely on N95 masks.[1] The volatility of the hydrolytic byproducts requires active exhaust (Face velocity: 100 fpm).
Body Barrier Clothing Tyvek® Lab Coat (Wrist-sealed)Cotton coats absorb alkylating agents, holding them against the skin.[1] Tyvek repels dust and splashes.[1]
Operational Workflow: Step-by-Step
Phase A: Preparation & Engineering Controls
  • Hood Verification: Ensure fume hood sash is at the working height (approx. 18 inches).[1] Verify airflow gauge reads "Safe."[1]

  • Static Neutralization: Quinoline derivatives are often fluffy, static-prone solids.[1]

    • Pro-Tip: Use an anti-static gun or ionizer bar inside the hood before opening the container. This prevents "particle jump" where toxic dust disperses onto the user's sleeves.

Phase B: Weighing & Transfer
  • The "Boat-in-Jar" Method: Never weigh directly onto the balance pan.

    • Place the receiving flask inside a secondary container (wide-mouth jar).

    • Transfer the solid into the flask.

    • If spillage occurs, it is contained within the jar, not the hood surface.

  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly.[1]

    • Caution: The dissolution is often slightly exothermic.[1] Ensure the vessel is vented to avoid pressure buildup from solvent expansion.

Phase C: Decontamination & Spill Response[3]
  • Immediate Quenching: Do not wipe up powder with a dry paper towel (creates dust).[1]

    • Cover spill with a paper towel soaked in 10% aqueous ammonia or 5% Sodium Thiosulfate .[1]

    • Mechanism:[1] Ammonia/Thiosulfate acts as a "sacrificial nucleophile," rapidly reacting with the chloromethyl group to form a non-toxic amine or thiosulfate adduct, neutralizing the alkylating capability.[1]

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

Decision Logic & Safety Pathway

The following diagram illustrates the critical decision nodes for handling this compound safely.

SafetyProtocol Start Start: Handling 2-Chloro-3-chloromethyl-6-methylquinoline StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution Solution (Organic Solvent) StateCheck->Solution Dissolved StaticRisk Risk: Static Dust Dispersion Action: Use Ionizer + Draft Shield Solid->StaticRisk PermeationRisk Risk: Rapid Glove Permeation Action: Silver Shield Liners Required Solution->PermeationRisk Weighing Weighing Protocol: 'Boat-in-Jar' Containment StaticRisk->Weighing Transfer Transfer Protocol: Syringe/Cannula (Closed System) PermeationRisk->Transfer Spill Spill Event? Weighing->Spill Transfer->Spill Cleanup Decon Strategy: 1. Cover with Thiosulfate/Ammonia Pad 2. Wait 10 mins (Quench) 3. Dispose as Haz Waste Spill->Cleanup Yes Proceed Proceed to Reaction Spill->Proceed No

Figure 1: Operational decision tree for handling alkylating quinoline intermediates, highlighting specific risks for solid vs. solution states.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235398, 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and alkylating hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing (6th Edition). (Reference for nitrile vs.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-chloromethyl-6-methylquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.